Dehydroaripiprazole-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H25Cl2N3O2 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 |
InChI Key |
CDONPRYEWWPREK-BQLKVSHCSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Dehydroaripiprazole-d8 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function and application of Dehydroaripiprazole-d8 in a research setting. Primarily, this compound, a deuterium-labeled analog of Dehydroaripiprazole (B194390), serves as a crucial internal standard for the accurate quantification of Dehydroaripiprazole and its parent drug, Aripiprazole (B633), in complex biological matrices. Its use is integral to pharmacokinetic and bioequivalence studies, as well as therapeutic drug monitoring, ensuring the reliability and accuracy of analytical data.
Dehydroaripiprazole is the primary active metabolite of Aripiprazole, an atypical antipsychotic medication.[1] The concentrations of both Aripiprazole and Dehydroaripiprazole in patient samples are critical indicators of therapeutic efficacy and potential toxicity. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry-based bioanalysis. This is because its chemical and physical properties are nearly identical to the analyte of interest, but it is distinguishable by its higher mass. This allows for precise correction of variations that may occur during sample preparation and analysis, such as extraction inconsistencies, matrix effects, and instrument fluctuations.
Core Function: Internal Standard in Quantitative Analysis
This compound is predominantly utilized as an internal standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[2][3] When added to a biological sample at a known concentration at the beginning of the analytical process, it co-elutes with the unlabeled analyte. By comparing the detector response of the analyte to that of the internal standard, a precise and accurate quantification of the analyte's concentration can be achieved.
Logical Workflow for Quantitative Analysis using this compound
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated analytical methods employing deuterated internal standards for the analysis of Aripiprazole and Dehydroaripiprazole.
Table 1: LC-MS/MS Method Parameters for Aripiprazole and Dehydroaripiprazole
| Parameter | Aripiprazole | Dehydroaripiprazole | Internal Standard | Reference |
| Linearity Range | 0.1 - 600 ng/mL | 0.01 - 60 ng/mL | Papaverine | [3][4] |
| 25 - 1000 ng/mL | 25 - 1000 ng/mL | Aripiprazole-d8 | ||
| 0.10 - 100 ng mL−1 | - | Propranolol | ||
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.01 ng/mL | Papaverine | |
| 25 ng/mL | 25 ng/mL | Aripiprazole-d8 | ||
| Mass Transition (m/z) | 448.2 → 285.2 | 446.04 → 285.02 | Aripiprazole-d8: 456.3 → 293.07 |
Table 2: GC-MS Method Parameters for Aripiprazole and Dehydroaripiprazole
| Parameter | Aripiprazole | Dehydroaripiprazole | Reference |
| Linearity Range | 16 - 500 ng/ml | 8 - 250 ng/ml | |
| Limit of Quantification (LOQ) | 14.4 ng/ml | 6.9 ng/ml | |
| Characteristic Ions (m/z) | 306, 292, 218 | 304, 290, 218 |
Detailed Experimental Protocols
The following are representative protocols for the quantification of Aripiprazole and Dehydroaripiprazole in human plasma using a deuterated internal standard with LC-MS/MS.
Protocol 1: Liquid-Liquid Extraction (LLE) based LC-MS/MS Method
1. Sample Preparation:
-
To 200 µL of human plasma in a clean tube, add 50 µL of this compound working solution (internal standard).
-
Vortex mix for 10 seconds.
-
Add 1.0 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 50 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with 0.1% formic acid (gradient or isocratic elution may be used).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the specific m/z transitions for the analytes and the internal standard.
Protocol 2: Solid-Phase Extraction (SPE) based LC-MS/MS Method
1. Sample Preparation:
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 500 µL of plasma, add 50 µL of this compound working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Follow the same instrumentation and conditions as described in Protocol 1.
Signaling Pathway Context: Aripiprazole's Mechanism of Action
While the primary function of this compound is analytical, it is important to understand the biological context of the molecules it helps to quantify. Aripiprazole exhibits a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at the 5-HT2A receptor. This "dopamine-serotonin system stabilizer" activity is believed to be responsible for its antipsychotic and antidepressant effects. Dehydroaripiprazole shares a similar pharmacological profile with its parent compound.
Conclusion
This compound is an indispensable tool in the field of pharmaceutical and clinical research. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative analytical methods, which are fundamental for understanding the pharmacokinetics of Aripiprazole and for optimizing patient therapy. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working with this important compound.
References
- 1. Aripiprazole and dehydroaripiprazole | Synnovis [synnovis.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroaripiprazole-d8: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Dehydroaripiprazole-d8, the deuterated analog of the active metabolite of aripiprazole (B633). This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental methodologies, and insights into its mechanism of action.
Core Quantitative Data
A summary of the key quantitative data for this compound and its hydrochloride salt is presented below for easy reference and comparison.
| Identifier | This compound (Freebase) | This compound Hydrochloride |
| CAS Number | 1215897-99-6 | 1215383-78-0[1] |
| Molecular Formula | C₂₃H₁₇D₈Cl₂N₃O₂ | C₂₃H₁₈D₈Cl₃N₃O₂[1][2] |
| Molecular Weight | 454.41 g/mol | 490.88 g/mol [1][2] |
Experimental Protocols
This compound is primarily utilized as an internal standard in pharmacokinetic studies for the quantification of dehydroaripiprazole (B194390). Below are detailed methodologies for its synthesis and analytical detection.
Synthesis of Aripiprazole-d8 (Adaptable for this compound)
A two-step synthesis for Aripiprazole-d8 has been described and can be conceptually adapted for Dehydroaripiprazole. The synthesis of Aripiprazole-d8 involves the reaction of 1,4-Dibromobutane-d8 with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. The resulting intermediate is then coupled with 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride to yield Aripiprazole-d8 with high purity.
Note: The synthesis of this compound would require the use of a deuterated precursor that leads to the dehydro form.
Analytical Quantification in Human Plasma
Sensitive and precise methods for the simultaneous determination of aripiprazole and its active metabolite, dehydroaripiprazole, in human plasma have been developed. These methods are crucial for pharmacokinetic and therapeutic drug monitoring studies.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: This is a highly selective and sensitive method for quantifying analytes in complex matrices like plasma.
-
Sample Preparation: Solid-phase extraction (SPE) is typically used to extract aripiprazole and dehydroaripiprazole from plasma samples.
-
Chromatography: Separation is achieved on a C18 reversed-phase column.
-
Detection: A tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode with selected reaction monitoring (SRM) is used for detection and quantification.
-
Linearity: The assays have demonstrated linearity over specific concentration ranges, for instance, 0.1 to 600 ng/mL for aripiprazole and 0.01 to 60 ng/mL for dehydroaripiprazole.
-
Internal Standard: Papaverine is often used as an internal standard. This compound serves as an ideal isotope-labeled internal standard.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: This method involves the separation of volatile compounds followed by their detection using mass spectrometry.
-
Sample Preparation: Similar to LC-MS/MS, solid-phase extraction is employed. A derivatization step using N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) is necessary to make the analytes volatile.
-
Detection: The characteristic mass spectra ions for dehydroaripiprazole are m/z 304, 290, and 218.
-
Linearity: The calibration curve for dehydroaripiprazole has been shown to be linear from 8 to 250 ng/mL.
Mechanism of Action and Signaling Pathways
Dehydroaripiprazole is an active metabolite of aripiprazole and shares its primary mechanism of action. Aripiprazole exhibits a unique pharmacological profile as a partial agonist at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A receptors, and an antagonist at 5-HT2A receptors. This "dopamine-serotonin system stabilizer" activity is believed to underlie its therapeutic effects in schizophrenia and other psychiatric disorders.
Dehydroaripiprazole itself is a selective dopamine D2-receptor antagonist with dopamine autoreceptor agonist activity. The downstream signaling pathways affected by aripiprazole and, by extension, dehydroaripiprazole, are complex and involve the modulation of key intracellular cascades.
One of the critical pathways modulated by aripiprazole is the Akt-GSK3β signaling pathway . Chronic administration of aripiprazole has been shown to activate this pathway.
Caption: Aripiprazole/Dehydroaripiprazole Signaling Pathway
The following diagram illustrates a generalized experimental workflow for the quantification of Dehydroaripiprazole in plasma samples using LC-MS/MS, with this compound as an internal standard.
Caption: LC-MS/MS Quantification Workflow
References
Dehydroaripiprazole-d8: A Technical Overview of its Antagonistic Action at the Dopamine D2-Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroaripiprazole (B194390), the principal active metabolite of the atypical antipsychotic aripiprazole (B633), is a significant contributor to the overall clinical effect of its parent drug. Like aripiprazole, dehydroaripiprazole exhibits a unique pharmacological profile, acting as a partial agonist at the dopamine (B1211576) D2 receptor. This technical guide provides an in-depth analysis of Dehydroaripiprazole-d8, a deuterated isotopologue of dehydroaripiprazole, and its role as a dopamine D2-receptor antagonist. This document will delve into its binding affinity, functional activity, and the experimental protocols used for its characterization, presenting quantitative data in a clear, tabular format and illustrating key pathways and workflows with detailed diagrams. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies due to its mass shift, but its pharmacological properties are considered analogous to the non-deuterated compound.
Dopamine D2-Receptor Interaction
Dehydroaripiprazole is recognized as a potent partial agonist at both the D2 and D3 dopamine receptors.[1] Its antipsychotic activity is considered to be equivalent to that of aripiprazole.[1] As a partial agonist, it can act as a functional antagonist in environments with high dopaminergic activity, and as a functional agonist in areas with low dopamine levels.
Binding Affinity and Functional Activity
The interaction of dehydroaripiprazole with the dopamine D2 receptor has been characterized through various in vitro studies. While specific binding affinity data for the deuterated form, this compound, is not extensively published, it is scientifically accepted that deuteration does not significantly alter the pharmacological properties of a molecule. Therefore, the binding and functional data for dehydroaripiprazole can be considered representative for its d8 analogue.
In vitro studies have demonstrated that dehydroaripiprazole possesses a high affinity for the D2 receptor. One study reported that the intrinsic activity of dehydroaripiprazole at dopamine D2S and D2L receptors was similar to that of aripiprazole.[2]
| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| Aripiprazole | D2 | Binding Affinity | Ki | 0.34 nM | [3] |
| Dehydroaripiprazole | D2S/D2L | Functional Assay (cAMP accumulation) | Intrinsic Activity | Similar to Aripiprazole | [2] |
Table 1: Summary of Dehydroaripiprazole and Aripiprazole D2-Receptor Binding and Functional Data
Experimental Protocols
The characterization of compounds like this compound at the D2 receptor involves standardized in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Dopamine D2-Receptor
This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding determinator (e.g., Haloperidol at 10 µM)
-
96-well microplates
-
Scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding determinator.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for Dopamine D2-Receptor
This assay measures the functional activity of a compound by quantifying its effect on the intracellular levels of cyclic AMP (cAMP), a second messenger modulated by D2 receptor activation.
Materials:
-
Cells stably expressing human dopamine D2 receptors and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
-
Test compound (this compound)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Dopamine (as a reference agonist)
-
Assay buffer/medium
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Luminometer or appropriate plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with various concentrations of this compound for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. For antagonist mode, co-stimulate with a fixed concentration of dopamine (e.g., EC80).
-
Incubate for a specified time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
For agonist activity, plot the cAMP levels against the concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response) and the intrinsic activity relative to a full agonist like dopamine.
-
For antagonist activity, plot the inhibition of the dopamine-induced response against the concentration of the test compound to determine the IC50.
Dopamine D2-Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cAMP. This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). As a partial agonist, dehydroaripiprazole can modulate this pathway, acting as an antagonist in the presence of a full agonist like dopamine.
Conclusion
This compound, as a stable-isotope labeled version of the active metabolite of aripiprazole, is a crucial tool for pharmacokinetic and bioanalytical studies. Its pharmacological activity as a partial agonist at the dopamine D2 receptor mirrors that of dehydroaripiprazole and contributes significantly to the clinical profile of aripiprazole. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers and professionals in the field of drug development and neuroscience, facilitating further investigation into the nuanced pharmacology of this compound class. The high affinity and partial agonist nature of dehydroaripiprazole at the D2 receptor underscore its importance in the therapeutic effects observed with aripiprazole treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aripiprazole: examining the clinical implications of D2 affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroaripiprazole-d8 Certified Reference Material: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dehydroaripiprazole-d8, a certified reference material (CRM) essential for the accurate quantification of dehydroaripipiprazole, the primary active metabolite of the atypical antipsychotic drug aripiprazole (B633). This document details the manufacturers and availability of this CRM, its physicochemical properties, and its application in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for therapeutic drug monitoring and pharmacokinetic studies.
Manufacturers and Availability
This compound is available from several reputable manufacturers and suppliers of certified reference materials. The products are typically offered as solutions in various solvents or as neat materials. Below is a summary of offerings from prominent suppliers.
| Manufacturer/Supplier | Product Name | Catalog Number | Form | Concentration | Solvent | Purity | Storage |
| Cerilliant (Sigma-Aldrich) | Dehydro Aripiprazole-D8 solution | D-178 | Solution | 100 µg/mL | Methanol with 5% 1 N HCl | Certified Reference Material | -20°C |
| LGC Standards | Dehydro Aripiprazole-d8 Hydrochloride | TRC-D229152 | Neat | - | - | >95% (HPLC) | -20°C |
| Santa Cruz Biotechnology | Dehydro Aripiprazole-d8 Hydrochloride | sc-479471 | Neat | - | - | - | -20°C |
| MedChemExpress | Dehydro Aripiprazole-d8 (hydrochloride) | HY-113575S | Solid | - | - | 97.58% (HPLC) | -20°C, protect from light |
| United States Biological | This compound, Hydrochloride | D1959-01 | Highly Purified | - | - | - | -20°C |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for method development and analytical validation.
| Property | Value | Source |
| Chemical Name | 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl-d8]butoxy]-2(1H)-quinolinone | [1] |
| Molecular Formula | C₂₃H₁₇D₈Cl₂N₃O₂ | [2] |
| Molecular Weight | 454.42 g/mol | [2] |
| CAS Number | 1215383-78-0 (hydrochloride salt) | [3] |
| Appearance | White to off-white solid | [3] |
Experimental Protocols: Application in Bioanalysis
This compound is primarily utilized as an internal standard (IS) in the quantitative analysis of dehydroaripiprazole (B194390) and aripiprazole in biological matrices such as plasma and serum. Its deuterated nature ensures that it co-elutes with the non-labeled analyte and exhibits similar ionization efficiency in mass spectrometry, while being distinguishable by its higher mass. This allows for accurate correction of variations in sample preparation and instrument response.
Sample Preparation for LC-MS/MS Analysis
A common method for extracting aripiprazole and dehydroaripiprazole from plasma involves protein precipitation.
Protocol:
-
To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution.
-
Add 300 µL of a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are typical starting parameters for an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole. Method optimization is recommended for specific instrumentation and applications.
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Analytes: Aripiprazole, DehydroaripiprazoleInternal Standard: this compound (monitor appropriate precursor and product ions) |
Signaling Pathways and Mechanism of Action
Dehydroaripiprazole shares a similar pharmacological profile with its parent compound, aripiprazole. It acts as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors and as an antagonist at the serotonin 5-HT2A receptor. This "dopamine-serotonin system stabilizer" activity is believed to be responsible for its antipsychotic and mood-stabilizing effects.
The following diagram illustrates the metabolic conversion of aripiprazole to dehydroaripiprazole and their shared mechanism of action at key neurotransmitter receptors.
Caption: Metabolism of Aripiprazole and Mechanism of Action of Dehydroaripiprazole.
The following diagram illustrates the general workflow for the quantification of dehydroaripiprazole in a biological sample using this compound as an internal standard.
Caption: Bioanalytical Workflow for Dehydroaripiprazole Quantification.
Conclusion
This compound certified reference material is an indispensable tool for researchers and clinicians involved in the study of aripiprazole and its metabolism. Its commercial availability from multiple suppliers ensures accessibility for the development and validation of robust and accurate analytical methods. The use of this deuterated internal standard in LC-MS/MS assays provides high-quality data for pharmacokinetic assessments, therapeutic drug monitoring, and other clinical and research applications, ultimately contributing to the safe and effective use of aripiprazole.
References
The Central Role of CYP2D6 and CYP3A4 in Aripiprazole Metabolism: A Technical Guide
Abstract
Aripiprazole (B633), an atypical antipsychotic, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. These enzymes are responsible for its conversion to various metabolites, including its major active metabolite, dehydroaripiprazole (B194390). The significant inter-individual variability in the clinical response and side-effect profile of aripiprazole is largely attributed to genetic polymorphisms in the CYP2D6 gene and drug-drug interactions involving the CYP3A4 pathway. This technical guide provides an in-depth examination of the roles of CYP2D6 and CYP3A4 in the metabolic conversion of aripiprazole to dehydroaripiprazole, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals.
Introduction
Aripiprazole is widely prescribed for the treatment of schizophrenia, bipolar disorder, and as an adjunctive therapy for major depressive disorder.[1] Its pharmacological activity is attributed to the parent drug and, to a lesser extent, its primary active metabolite, dehydroaripiprazole.[2] The biotransformation of aripiprazole is a critical determinant of its pharmacokinetic profile and, consequently, its efficacy and safety. The two key enzymes governing this process are CYP2D6 and CYP3A4, which catalyze distinct metabolic reactions.[3][4] Understanding the precise contribution and interplay of these enzymes is paramount for dose optimization, predicting drug-drug interactions, and personalizing therapy based on patient-specific factors like pharmacogenomic profile.
Aripiprazole Metabolic Pathways
Aripiprazole is primarily metabolized through three main biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation.[5]
-
Dehydrogenation: This pathway leads to the formation of dehydroaripiprazole (also known as OPC-14857), the principal active metabolite. At steady state, dehydroaripiprazole constitutes approximately 40% of the parent drug concentration in plasma in individuals with normal enzyme function. Both CYP3A4 and CYP2D6 are involved in this critical conversion.
-
Hydroxylation: This reaction is also mediated by both CYP2D6 and CYP3A4.
-
N-dealkylation: This pathway is catalyzed exclusively by CYP3A4.
The interplay of these pathways determines the overall clearance of aripiprazole and the systemic exposure to its active metabolite.
Caption: Metabolic pathway of aripiprazole highlighting key reactions.
Quantitative Contribution of CYP2D6 and CYP3A4
The relative contribution of CYP2D6 and CYP3A4 to aripiprazole metabolism is significantly influenced by an individual's CYP2D6 genotype. This leads to distinct pharmacokinetic profiles across different metabolizer phenotypes.
Impact of CYP2D6 Genetic Polymorphisms
Genetic variations in the CYP2D6 gene result in four main phenotypes: Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Normal Metabolizers (NMs, formerly extensive metabolizers or EMs), and Ultrarapid Metabolizers (UMs). These genetic differences have a profound impact on the plasma concentrations of aripiprazole and dehydroaripiprazole.
In CYP2D6 Poor Metabolizers (PMs), who lack functional CYP2D6 enzyme activity, aripiprazole exposure is significantly increased, while the formation of dehydroaripiprazole is reduced. Specifically, CYP2D6 PMs exhibit an approximate 80% increase in aripiprazole plasma concentrations and a 30% decrease in dehydroaripiprazole concentrations compared to normal metabolizers. The mean elimination half-life of aripiprazole is extended from approximately 75 hours in NMs to about 146 hours in PMs.
Table 1: Influence of CYP2D6 Phenotype on Aripiprazole Pharmacokinetics
| Parameter | CYP2D6 Normal Metabolizer (NM) | CYP2D6 Poor Metabolizer (PM) | Reference(s) |
| Aripiprazole Elimination Half-Life | ~75 hours | ~146 hours | |
| Aripiprazole Plasma Concentration | Baseline | ~80% Increase | |
| Dehydroaripiprazole Plasma Conc. | Baseline | ~30% Decrease | |
| Active Moiety (ARI + DHA) Conc. | Baseline | ~67% Increase | |
| Metabolic Ratio (DHA/ARI) | Baseline | ~77% Increase in ARI/DHA Ratio |
Relative Contribution in Different Metabolizer Phenotypes
Clinical studies involving potent CYP inhibitors have helped to quantify the relative contributions of each enzyme. In one study with healthy Japanese subjects, co-administration of paroxetine (B1678475) (a potent CYP2D6 inhibitor) decreased the systemic clearance of aripiprazole by 58% in Normal Metabolizers (NMs) and 23% in Intermediate Metabolizers (IMs). This suggests that in NMs, CYP2D6 is responsible for approximately 62% of the total clearance. Conversely, the contribution of CYP3A4 becomes more dominant in individuals with reduced or absent CYP2D6 function.
Table 2: Estimated Contribution of CYP Enzymes to Aripiprazole Clearance
| CYP2D6 Phenotype | Estimated CYP2D6 Contribution | Estimated CYP3A4 Contribution | Reference(s) |
| Normal Metabolizer (NM) | ~62% | ~38% | |
| Intermediate Metabolizer (IM) | ~24% | ~76% | |
| Poor Metabolizer (PM) | Negligible | Predominant |
Experimental Protocols
Investigating the metabolism of aripiprazole involves both in vitro and in vivo methodologies. Below are representative protocols for each approach.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This assay determines the metabolic stability of aripiprazole and identifies the enzymes responsible for its metabolism.
Objective: To measure the rate of aripiprazole depletion and dehydroaripiprazole formation in the presence of HLMs and to determine the relative contribution of CYP2D6 and CYP3A4 using specific chemical inhibitors.
Materials:
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
Aripiprazole
-
Dehydroaripiprazole (as a reference standard)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Ketoconazole (B1673606) (selective CYP3A4 inhibitor)
-
Quinidine (B1679956) (selective CYP2D6 inhibitor)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation:
-
Thaw cryopreserved HLMs on ice.
-
Prepare a stock solution of aripiprazole in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be <1%.
-
Prepare stock solutions of ketoconazole and quinidine.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation Setup (in a 96-well plate):
-
To each well, add phosphate buffer.
-
Add HLM suspension (final protein concentration typically 0.2-0.5 mg/mL).
-
For inhibition arms, add the specific inhibitor (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) and pre-incubate for 10-15 minutes at 37°C.
-
Add aripiprazole to each well to initiate the pre-incubation (final concentration typically 1-10 µM).
-
Pre-incubate the plate for 5 minutes at 37°C with gentle shaking.
-
-
Reaction Initiation and Time Points:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex thoroughly to precipitate proteins.
-
Centrifuge the plate at high speed (e.g., 3000-4000 rpm) for 10-15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining aripiprazole and the formed dehydroaripiprazole.
-
Determine the rate of depletion of aripiprazole and compare the rates in the presence and absence of specific inhibitors to calculate the percent contribution of each enzyme.
-
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Genetic Polymorphisms Associated With the Pharmacokinetics, Pharmacodynamics and Adverse Effects of Olanzapine, Aripiprazole and Risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic variability of aripiprazole and the active metabolite dehydroaripiprazole in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacogenetics of the new-generation antipsychotics – A scoping review focused on patients with severe psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroaripiprazole-d8: A Technical Guide for In Vitro and In Vivo Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroaripiprazole (B194390) is the primary and pharmacologically active metabolite of the atypical antipsychotic drug, aripiprazole (B633). Possessing a receptor binding profile similar to its parent compound, dehydroaripiprazole acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors and serotonin (B10506) 5-HT1A receptors, and an antagonist at the 5-HT2A receptor. Its significant contribution to the overall clinical effect of aripiprazole makes it a crucial analyte in pharmacokinetic and pharmacodynamic studies.
Dehydroaripiprazole-d8 is a stable, deuterium-labeled isotopologue of dehydroaripiprazole. The inclusion of eight deuterium (B1214612) atoms results in a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high precision and accuracy in measuring the concentration of unlabeled dehydroaripiprazole in biological matrices by correcting for variability during sample preparation and analysis. This guide provides a comprehensive overview of this compound, its properties, and detailed protocols for its application in experimental settings.
Section 1: Chemical Properties and Pharmacological Profile
This compound is essential for the accurate quantification of its non-labeled counterpart in research and clinical settings. The pharmacological activity of dehydroaripiprazole itself is significant, as it contributes to the therapeutic effect of aripiprazole.
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value |
| Analyte Name | Dehydroaripiprazole piperazinyl-2,2,3,3,5,5,6,6-d8 hydrochloride |
| Synonyms | 7-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride |
| CAS Number | 1215383-78-0[1][2] |
| Molecular Formula | C₂₃H₁₈D₈Cl₃N₃O₂[3] |
| Molecular Weight | 490.88 g/mol [1][3] |
| Storage Temperature | -20°C |
| Purity | >95% (HPLC) |
Table 2: Receptor Binding & Occupancy Profile of the Active Moiety (Aripiprazole + Dehydroaripiprazole)
| Receptor | Parameter | Value | Species | Notes |
| Dopamine D2 | Ki | 0.34 nM (Aripiprazole) | Human | Dehydroaripiprazole has a similar high affinity. |
| Dopamine D2 | EC₅₀ (Receptor Occupancy) | ~9-10 ng/mL (Aripiprazole) | Human | For putamen and caudate regions. |
| Dopamine D2 | EC₅₀ (Receptor Occupancy) | ~18-20 ng/mL (Active Moiety) | Human | For putamen and caudate regions. |
| Dopamine D2 | In Vivo Occupancy | 72% at 2 mg/day to 97% at 40 mg/day | Human | Therapeutic doses (>10 mg) lead to >85% occupancy. |
| Serotonin 5-HT1A | In Vivo Occupancy | ~16% | Human | Occupancy is low at therapeutic doses. |
| Serotonin 5-HT2A | In Vivo Occupancy | ~54-60% | Human | Lower occupancy compared to D2 receptors. |
Section 2: Metabolic Pathway of Aripiprazole
Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4, through dehydrogenation to form dehydroaripiprazole. This metabolite is pharmacologically active and reaches approximately 40% of the parent drug's concentration in plasma at steady state.
Section 3: In Vitro Experimental Use & Protocols
Dehydroaripiprazole can be evaluated in vitro to characterize its pharmacological activity at specific receptors. Key assays include receptor binding and functional assays that measure downstream signaling.
Dopamine D2 Receptor Signaling Pathway
As a partial agonist, dehydroaripiprazole binds to the D2 receptor, which is coupled to an inhibitory G-protein (Gi/o). This binding event leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism contrasts with a full agonist, which would cause a maximal decrease in cAMP, and an antagonist, which would block the effect of an agonist.
Protocol 1: Dopamine D2 Receptor Binding Assay
This protocol determines the binding affinity (Ki) of dehydroaripiprazole for the D2 receptor using a competitive radioligand binding assay.
-
Materials:
-
Cell membranes from cells expressing human D2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding control: Haloperidol (B65202) (10 µM).
-
Dehydroaripiprazole stock solution (in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of dehydroaripiprazole in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of radioligand solution (e.g., final concentration of 180 pM for [³H]-Spiperone), and 50 µL of the dehydroaripiprazole dilution.
-
For total binding wells, add 50 µL of Assay Buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of haloperidol solution.
-
Initiate the binding reaction by adding 50 µL of the D2 receptor membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Dry the filter mats, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of dehydroaripiprazole concentration.
-
Determine the IC₅₀ value (concentration that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Functional Assay
This assay measures the ability of dehydroaripiprazole to act as a partial agonist by quantifying its effect on cAMP levels.
-
Materials:
-
Live cells expressing human D2 receptors and a cAMP biosensor (e.g., GloSensor™-22F or cAMP Nomad).
-
Assay Medium: Serum-free cell culture medium.
-
Forskolin or Isoproterenol (adenylyl cyclase stimulators).
-
Dehydroaripiprazole stock solution (in DMSO).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
White, opaque 96-well plates suitable for luminescence/fluorescence.
-
-
Methodology:
-
Seed cells into the 96-well plate and culture overnight.
-
Replace the culture medium with Assay Medium containing serial dilutions of dehydroaripiprazole.
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
Add a fixed concentration of an adenylyl cyclase stimulator (e.g., forskolin) to all wells to induce cAMP production.
-
Incubate for an additional 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP concentration according to the detection kit manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured signal (inversely proportional to cAMP for some kits) against the logarithm of dehydroaripiprazole concentration.
-
Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values by fitting the data to a sigmoidal dose-response curve.
-
Compare the Eₘₐₓ of dehydroaripiprazole to that of a full agonist (e.g., dopamine or quinpirole) to quantify its partial agonist activity.
-
Section 4: In Vivo Experimental Use & Protocols
In vivo studies are critical for evaluating the antipsychotic-like effects of dehydroaripiprazole in relevant animal models.
Protocol 3: IDPN-Induced Tic Disorder Model in Rats
This protocol assesses the efficacy of dehydroaripiprazole in reducing tic-like behaviors in a chemically induced rat model.
-
Animals:
-
Male Sprague-Dawley rats (180-220 g).
-
-
Model Induction:
-
Administer 3,3'-iminodipropionitrile (B89418) (IDPN) via intraperitoneal (i.p.) injection at a dose of 250-350 mg/kg daily for 7 consecutive days to induce tic-like stereotypic behaviors.
-
-
Treatment Protocol:
-
Following the 7-day induction period, randomly assign rats to treatment groups (e.g., Vehicle control, Dehydroaripiprazole low/medium/high dose).
-
Prepare dehydroaripiprazole in a suitable vehicle (e.g., 2% Tween 80 in saline).
-
Administer dehydroaripiprazole or vehicle daily via oral gavage for 14 days. Based on studies with the parent compound aripiprazole, effective dose ranges could be explored between 1.6 to 10 mg/kg.
-
-
Behavioral Assessment:
-
Score motor and stereotypic behaviors at baseline (after induction) and after the 14-day treatment period.
-
Place each rat in an open field arena and record behavior for a set duration (e.g., 30 minutes).
-
Score behaviors such as head weaving, sniffing, and grooming based on established rating scales.
-
-
Data Analysis:
-
Compare the behavioral scores between the vehicle-treated and dehydroaripiprazole-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in stereotypic behavior scores in the drug-treated groups indicates antipsychotic-like efficacy.
-
Section 5: Use as an Internal Standard for Pharmacokinetic Analysis
The primary application of this compound is as an internal standard (IS) for the quantification of dehydroaripiprazole in biological samples. The workflow involves sample preparation, LC-MS/MS analysis, and data processing.
Protocol 4: LC-MS/MS Quantification of Dehydroaripiprazole in Plasma
This protocol provides a method for the simultaneous quantification of aripiprazole and dehydroaripiprazole using a deuterated internal standard.
-
Materials:
-
Human or animal plasma samples.
-
This compound working solution (as IS).
-
Acetonitrile (B52724) or Methyl tert-butyl ether for extraction.
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).
-
-
Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50.0 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Mass Transitions (m/z):
-
Dehydroaripiprazole: 446.0 → 285.0
-
Aripiprazole: 448.2 → 285.2
-
Aripiprazole-d8 (example IS for parent): 456.3 → 293.07 (Note: A specific transition for this compound should be determined empirically, expected parent ion m/z ≈ 454.1).
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Dehydroaripiprazole / this compound) against the known concentrations of calibration standards.
-
Use linear regression to determine the best-fit line.
-
Calculate the concentration of dehydroaripiprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Table 3: Pharmacokinetic Parameters of Dehydroaripiprazole
| Parameter | Value | Species | Notes |
| Half-life (t₁/₂) | 94 hours | Human | |
| Time to steady state | ~14 days | Human | |
| Cₘₐₓ | 108.6 ± 28.7 ng/mL | Rat | After 8 mg/kg oral aripiprazole. |
| Tₘₐₓ | 5.3 ± 1.6 hours | Rat | After 8 mg/kg oral aripiprazole. |
| AUC₀₋₂₄ | 1673.2 ± 386.5 ng·h/mL | Rat | After 8 mg/kg oral aripiprazole. |
Conclusion
This compound is an indispensable tool for researchers in pharmacology and drug development. Its role as a stable isotope-labeled internal standard is paramount for the reliable quantification of dehydroaripiprazole, the active metabolite of aripiprazole, in pharmacokinetic studies. Understanding the pharmacological profile of dehydroaripiprazole itself is equally important for interpreting its contribution to the overall therapeutic activity and side-effect profile of its parent drug. The protocols and data presented in this guide offer a robust framework for incorporating this compound into both in vitro and in vivo experimental designs, facilitating accurate and reproducible scientific outcomes.
References
Understanding the stability and storage conditions for Dehydroaripiprazole-d8 solution
An In-depth Technical Guide to the Stability and Storage of Dehydroaripiprazole-d8 Solution
For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of deuterated compounds like this compound is critical for ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of the known stability profile of this compound, drawing on available data for the compound and its non-deuterated parent, aripiprazole (B633).
Introduction
This compound is the deuterated form of dehydroaripiprazole, the primary active metabolite of the atypical antipsychotic drug aripiprazole. The incorporation of deuterium (B1214612) atoms can influence the pharmacokinetic and metabolic profiles of a drug, making it a valuable tool in pharmaceutical research.[1] As with any analytical standard or active pharmaceutical ingredient, its stability is a key factor in its handling, storage, and application in experimental settings.
Recommended Storage Conditions
The stability of this compound is highly dependent on storage conditions. Based on information from various suppliers, the following recommendations are provided for both the solid form and solutions.
Data Presentation: Storage Recommendations for this compound
| Form | Temperature | Duration | Additional Conditions |
| Solid | -20°C | Long-term | Protect from light |
| +4°C | Short-term | N/A | |
| Room Temperature | Shipping/Short-term | N/A | |
| Stock Solution | -80°C | Up to 6 months | Protect from light, store under nitrogen |
| -20°C | Up to 1 month | Protect from light, store under nitrogen |
Note: Data compiled from multiple sources.[1][2][3][4] It is crucial to consult the certificate of analysis and product-specific documentation provided by the supplier for the most accurate and up-to-date storage information.
Stability Profile and Potential Degradation
While specific, in-depth stability studies on this compound are not extensively published, valuable insights can be drawn from forced degradation studies conducted on its parent compound, aripiprazole. These studies provide a predictive framework for understanding the potential liabilities of the deuterated analogue.
Forced degradation studies on aripiprazole have shown that the molecule is susceptible to degradation under certain stress conditions:
-
Thermal Stress: Aripiprazole has been observed to degrade under thermal stress.
-
Oxidative Stress: The presence of oxidizing agents, such as peroxides, can lead to the degradation of aripiprazole. The formation of an N-oxide degradation product has been identified under oxidative conditions.
Conversely, aripiprazole has demonstrated stability under the following conditions:
-
Acidic and basic hydrolysis
-
Humidity
-
Photolytic stress
It is reasonable to infer that this compound would exhibit a similar stability profile. The deuterium labeling is unlikely to significantly alter the core chemical reactivity of the molecule under these conditions. However, without specific studies, this remains an assumption.
Experimental Protocols
Detailed experimental protocols for stability testing of this compound are not publicly available. However, a general methodology for conducting forced degradation studies, a common approach to assessing the stability of a drug substance, is outlined below.
General Protocol for Forced Degradation Study:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents at a known concentration.
-
Stress Conditions: Expose the solutions to a range of stress conditions, including:
-
Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples.
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analytical Method: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or Mass Spectrometric (MS) detection. The method should be capable of separating the parent drug from any degradation products.
-
Data Evaluation: Quantify the amount of parent drug remaining and identify and quantify any degradation products formed.
Visualizations
Logical Relationship of Stability Factors
The following diagram illustrates the key factors that can influence the stability of this compound.
Caption: Factors influencing the stability of this compound.
Experimental Workflow for Stability Testing
The diagram below outlines a typical workflow for conducting a stability study on a pharmaceutical compound like this compound.
Caption: Workflow for a forced degradation stability study.
Potential Degradation Pathway
Based on the known degradation of aripiprazole, a potential degradation pathway for this compound under oxidative stress is proposed below.
Caption: Proposed oxidative degradation of this compound.
Conclusion
While specific, comprehensive stability data for this compound solution is limited, the available information from suppliers and extrapolation from studies on aripiprazole provide a solid foundation for its appropriate handling and storage. For optimal stability, this compound solutions should be stored at low temperatures (-20°C to -80°C), protected from light, and under an inert atmosphere. Researchers should be mindful of potential degradation under thermal and oxidative stress. For critical applications, it is advisable to perform in-house stability assessments under the specific experimental conditions to be employed.
References
Methodological & Application
Application Notes and Protocols for Aripiprazole LC-MS/MS Analysis Using a Deuterated Internal Standard
These application notes provide a comprehensive guide for the quantitative analysis of aripiprazole (B633) and its active metabolite, dehydroaripiprazole (B194390), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed below utilize a deuterated internal standard for accurate and precise quantification, a standard practice in bioanalytical method development. While the user requested information on dehydroaripiprazole-d8, the available scientific literature predominantly cites the use of aripiprazole-d8 (B1662822) as the internal standard for the simultaneous analysis of both aripiprazole and dehydroaripiprazole. The methodologies presented here are based on the use of aripiprazole-d8.
Introduction
Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Therapeutic drug monitoring (TDM) of aripiprazole and its active metabolite, dehydroaripiprazole, is crucial for optimizing treatment efficacy and minimizing adverse effects due to their large interindividual pharmacokinetic variability. LC-MS/MS has become the gold standard for TDM due to its high sensitivity, selectivity, and accuracy. The use of a stable isotope-labeled internal standard, such as aripiprazole-d8, is essential to correct for variations in sample preparation and instrument response, ensuring reliable quantification.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol outlines a simple and rapid protein precipitation method for the extraction of aripiprazole and dehydroaripiprazole from human plasma.
Materials:
-
Human plasma samples
-
Aripiprazole and dehydroaripiprazole reference standards
-
Aripiprazole-d8 internal standard (IS) solution
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the aripiprazole-d8 internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 15,000 rpm for 8 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 40 µL of the clear supernatant to a clean tube.
-
Add 200 µL of purified water to the supernatant.
-
Vortex the final mixture for 1 minute.
-
Inject an appropriate volume (e.g., 2-5 µL) into the LC-MS/MS system for analysis.[1]
Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner extracts and potentially lower limits of quantification, a solid-phase extraction method can be employed.
Materials:
-
Human plasma samples
-
Aripiprazole and dehydroaripiprazole reference standards
-
Aripiprazole-d8 internal standard (IS) solution
-
SPE cartridges (e.g., Phenomenex Strata-X)
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Elution solvent (e.g., methanol)
-
SPE vacuum manifold
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the plasma sample (pre-treated with the internal standard) onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elute the analytes and the internal standard with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography (LC) Method
Instrumentation:
-
A UHPLC or HPLC system capable of binary gradient elution.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC BEH C18 (2.1 x 50.0 mm, 1.7 µm)[2] or Phenomenex phenyl-hexyl C18 (50.0 x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate[1] |
| Mobile Phase B | Methanol with 0.1% formic acid and 2 mM ammonium acetate[1] |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 2-5 µL |
| Column Temperature | 35-40°C |
| Gradient | A gradient elution is typically used to achieve optimal separation. A representative gradient is shown in the table below. |
Representative LC Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 1.5 | 10 | 90 |
| 2.5 | 10 | 90 |
| 2.6 | 90 | 10 |
| 3.0 | 90 | 10 |
Mass Spectrometry (MS) Method
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See table below |
| Collision Gas | Argon |
| Software | MassLynx® or equivalent |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Aripiprazole | 448.2 | 285.2 |
| Dehydroaripiprazole | 446.04 | 285.02 |
| Aripiprazole-d8 (IS) | 456.3 | 293.07 |
Data Presentation
The following tables summarize the quantitative data from various validated LC-MS/MS methods for the analysis of aripiprazole and dehydroaripiprazole.
Table 1: Method Validation Parameters
| Parameter | Aripiprazole | Dehydroaripiprazole | Reference |
| Linearity Range (ng/mL) | 25 - 1000 | 25 - 1000 | |
| 0.1 - 600 | 0.01 - 60 | ||
| 16 - 500 | 8 - 250 | ||
| LLOQ (ng/mL) | 25 | 25 | |
| 0.1 | 0.1 | ||
| 14.4 | 6.9 | ||
| Recovery (%) | > 85% | > 85% | |
| 75.4% | 102.3% |
Table 2: Precision and Accuracy Data
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) | Reference |
| Aripiprazole | LQC, MQC, HQC | Within acceptable limits | Within acceptable limits | Within acceptable limits | |
| Dehydroaripiprazole | LQC, MQC, HQC | Within acceptable limits | Within acceptable limits | Within acceptable limits |
Note: Specific values for precision and accuracy are often presented in more detail within the primary literature and are generally required to be within ±15% (±20% for LLOQ) by regulatory guidelines.
Visualizations
Signaling Pathway
Caption: Metabolic pathway of aripiprazole to dehydroaripiprazole.
Experimental Workflow
Caption: Workflow for aripiprazole analysis by LC-MS/MS.
References
- 1. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Aripiprazole in Plasma by LC-MS/MS Using Dehydroaripiprazole-d8 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Aripiprazole (B633) is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Therapeutic drug monitoring of aripiprazole and its active metabolite, dehydroaripiprazole, is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing adverse effects. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of aripiprazole in human plasma, employing dehydroaripiprazole-d8 (B1164869) as the internal standard (IS) to ensure accuracy and precision.
Principle of the Method
This method utilizes liquid-liquid extraction (LLE) to isolate aripiprazole and the internal standard from plasma samples. The extracted analytes are then separated using reverse-phase ultra-performance liquid chromatography (UPLC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, this compound, compensates for potential variations in sample preparation and matrix effects, leading to reliable quantification.
Experimental Protocols
Materials and Reagents
-
Aripiprazole and this compound reference standards
-
High-purity water (Milli-Q or equivalent)
-
LC-MS grade acetonitrile, methanol, and methyl tert-butyl ether
-
Formic acid
-
Ammonium formate
-
Human plasma (with anticoagulant)
Instrumentation
-
Liquid Chromatograph: UPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.[2]
-
Add 25 µL of the internal standard working solution (this compound in 50% methanol).
-
Vortex for 10 seconds to mix.
-
Add 1 mL of methyl tert-butyl ether.[2]
-
Vortex for 3 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | As required for optimal separation |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | As per instrument recommendation |
| Desolvation Gas Flow | As per instrument recommendation |
| Collision Gas | Argon |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Aripiprazole | 448.2 | 285.2 |
| Dehydroaripiprazole | 446.0 | 285.0 |
| This compound (IS) | 456.3 | 293.1 |
Data Presentation
Calibration Curve and Linearity
A calibration curve was constructed by plotting the peak area ratio of aripiprazole to the internal standard against the nominal concentration of the calibration standards.
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Aripiprazole | 2 - 1025 | > 0.999 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | < 15% | < 15% | 85 - 115% | 85 - 115% |
| Medium | < 15% | < 15% | 85 - 115% | 85 - 115% |
| High | < 15% | < 15% | 85 - 115% | 85 - 115% |
Recovery and Matrix Effect
The extraction recovery of aripiprazole was determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. The matrix effect was assessed by comparing the response in post-extraction spiked samples to that of a neat solution.
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Aripiprazole | > 85% | Within acceptable limits |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of aripiprazole in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of aripiprazole in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring and pharmacokinetic studies. The simple liquid-liquid extraction procedure allows for efficient sample processing.
References
Application Note: Quantification of Dehydroaripiprazole in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydroaripiprazole (B194390) is the primary active metabolite of the atypical antipsychotic drug aripiprazole. Monitoring its concentration in plasma is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, as it contributes significantly to the overall therapeutic and potential toxic effects of aripiprazole. This application note provides a detailed method for the quantification of dehydroaripiprazole in human plasma using gas chromatography-mass spectrometry (GC-MS) following solid-phase extraction (SPE) and derivatization.
Experimental Protocols
Materials and Reagents
-
Dehydroaripiprazole reference standard
-
Human plasma (K2-EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide (B78521) (ACS grade)
-
Formic acid (ACS grade)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (silylation grade)
-
Oasis HLB 3 cc (60 mg) SPE cartridges
-
Deionized water
-
Standard laboratory glassware and equipment
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on a simplified, robust method for the extraction of drug metabolites from plasma using Oasis HLB cartridges.[3][4][5]
-
Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of the internal standard working solution (this compound, 1 µg/mL in methanol) and vortex for 10 seconds. Add 500 µL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
Load: Load the pre-treated plasma sample directly onto the Oasis HLB SPE cartridge without prior conditioning or equilibration. Allow the sample to pass through the sorbent under gravity or with gentle vacuum.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
To enhance volatility and thermal stability for GC-MS analysis, the extracted dehydroaripiprazole is derivatized to its trimethylsilyl (B98337) (TMS) ether.
-
Reconstitution: Reconstitute the dried extract in 50 µL of pyridine.
-
Derivatization Reaction: Add 50 µL of MSTFA to the reconstituted sample.
-
Incubation: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are recommended starting conditions and may require optimization for your specific instrumentation.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector | Splitless mode, 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Dehydroaripiprazole-TMS: m/z 304, 290, 218This compound-TMS: m/z 312, 298, 226 (projected) |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
Note: The characteristic ions for Dehydroaripiprazole-TMS are based on published literature. The projected ions for the deuterated internal standard are based on an 8 Da mass shift.
Data Presentation: Method Validation Summary
The following table summarizes the expected performance characteristics of this method, based on literature values for similar assays.
| Parameter | Dehydroaripiprazole |
| Linearity Range | 8 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 6.9 ng/mL |
| Limit of Detection (LOD) | 2.0 ng/mL (estimated) |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 90% |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Aripiprazole Analysis in Serum using Dehydroaripiprazole-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633) is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder.[1][2] Therapeutic drug monitoring of aripiprazole and its active metabolite, dehydroaripiprazole (B194390), is crucial for optimizing dosing, ensuring patient adherence, and minimizing adverse effects.[2][3] This document provides detailed application notes and protocols for the quantitative analysis of aripiprazole in human serum using various sample preparation techniques, with a specific focus on the utilization of Dehydroaripiprazole-d8 as an internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4, to form dehydroaripiprazole.[2][3][4][5] This active metabolite contributes to the overall therapeutic effect and has a plasma concentration that is approximately 40% of the parent drug at steady state.[2][3] Given the pharmacokinetic variability of aripiprazole, accurate and reliable analytical methods are essential for clinical and research applications.[4]
Analytical Methodologies
The quantitative determination of aripiprazole and dehydroaripiprazole in serum is commonly performed using LC-MS/MS, which offers high sensitivity and selectivity.[6][7][8] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.
Sample Preparation Techniques
The choice of sample preparation technique is a critical step in the bioanalytical workflow, aiming to remove interfering substances from the biological matrix and concentrate the analytes of interest. The most common methods for aripiprazole analysis in serum are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][9]
Quantitative Data Summary
The following table summarizes typical performance data for the different sample preparation techniques used in the analysis of aripiprazole.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | >85%[8] | >96% for aripiprazole[6], 75.4% for aripiprazole, 102.3% for dehydroaripiprazole[9][10] | High |
| Linearity Range (Aripiprazole) | 0.1 - 600 ng/mL[8] | 0.1 - 100 ng/mL[6], 16 - 500 ng/mL[9][10] | 2 - 1000 ng/mL[7][11] |
| Linearity Range (Dehydroaripiprazole) | 0.01 - 60 ng/mL[8] | 8 - 250 ng/mL[9][10] | 3.5 - 500 ng/mL[7][11] |
| Limit of Quantification (LOQ) (Aripiprazole) | 0.1 ng/mL[8] | 14.4 ng/mL[9][10] | Not explicitly stated |
| Limit of Quantification (LOQ) (Dehydroaripiprazole) | 0.01 ng/mL[8] | 6.9 ng/mL[9][10] | Not explicitly stated |
| Precision (%CV) | Within 15%[8] | ≤4.8%[6] | Within 10%[7][11] |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing proteins from serum samples.
Materials:
-
Serum sample
-
This compound internal standard (IS) working solution
-
Acetonitrile (B52724) (ACN), ice-cold
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of serum sample into a microcentrifuge tube.
-
Add 20 µL of this compound IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique based on the differential solubility of the analytes in two immiscible liquids.
Materials:
-
Serum sample
-
This compound IS working solution
-
Methyl tert-butyl ether (MTBE)
-
Alkaline buffer (e.g., 0.1 M sodium carbonate)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 200 µL of serum sample into a glass tube.[6]
-
Add 25 µL of this compound IS working solution.
-
Add 100 µL of alkaline buffer to adjust the pH.
-
Add 1 mL of methyl tert-butyl ether.[6]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that uses a solid sorbent to isolate analytes from a complex matrix.
Materials:
-
Serum sample
-
This compound IS working solution
-
SPE cartridge (e.g., C18 or mixed-mode cation exchange)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile with a small percentage of ammonium (B1175870) hydroxide)
-
SPE manifold
Protocol:
-
Sample Pretreatment: To 100 µL of serum, add 20 µL of this compound IS working solution and 200 µL of 25 mM ammonium formate (B1220265) buffer (pH ~3.5).[12]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.[12]
-
Equilibration: Equilibrate the cartridge with 1 mL of water.[12]
-
Loading: Load the pretreated sample onto the cartridge.[12]
-
Washing: Wash the cartridge with 1 mL of 25 mM ammonium formate buffer, followed by 1 mL of a methanol/water mixture (e.g., 1:1 v/v).[12]
-
Drying: Dry the cartridge under vacuum for 1-5 minutes.[12]
-
Elution: Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide (B78521) in an acetonitrile/methanol mixture (e.g., 60:40).[12]
-
The low elution volume may allow for direct injection after dilution, bypassing the evaporation step.[12]
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Experimental Workflow for Sample Preparation
Caption: Comparative workflow of the three main sample preparation techniques.
Logical Workflow for Aripiprazole Analysis
References
- 1. Aripiprazole | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 2. Alfred Health : Pathology Service : Pathology Handbook [pathology.alfred.org.au]
- 3. Aripiprazole and dehydroaripiprazole | Synnovis [synnovis.co.uk]
- 4. Pharmacokinetic variability of aripiprazole and the active metabolite dehydroaripiprazole in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of comedication on serum concentrations of aripiprazole and dehydroaripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. An improved simple LC-MS/MS method for the measurement of serum aripiprazole and its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. phenomenex.com [phenomenex.com]
Application Note: Solid-Phase Extraction for Aripiprazole and Dehydroaripiprazole-d8 in Human Plasma
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the simultaneous quantification of the atypical antipsychotic drug aripiprazole (B633) and its deuterated internal standard, dehydroaripiprazole-d8 (B1164869), from human plasma. This method is intended for use by researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
The described protocol employs a mixed-mode cation exchange SPE strategy to ensure high recovery and clean extracts, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the solid-phase extraction protocol.
| Parameter | Value |
| Sample Volume | 100 µL Human Plasma |
| Internal Standard (IS) Concentration | As per specific assay requirements |
| SPE Cartridge Type | Mixed-Mode Cation Exchange (e.g., Phenomenex Strata-X) |
| Cartridge Conditioning Solvent 1 | 1 mL Methanol (B129727) |
| Cartridge Conditioning Solvent 2 | 1 mL Deionized Water |
| Sample Pre-treatment | Dilution with 2% Formic Acid |
| Wash Solvent 1 | 1 mL 0.1M Acetic Acid |
| Wash Solvent 2 | 1 mL 25% Methanol in Water |
| Elution Solvent | 1 mL of 5% Ammonium (B1175870) Hydroxide (B78521) in Methanol |
| Reconstitution Volume | 100 µL |
Experimental Protocol
This section provides a detailed step-by-step methodology for the solid-phase extraction of aripiprazole and this compound from human plasma.
1. Materials and Reagents
-
Aripiprazole and this compound analytical standards
-
Human plasma (with appropriate anticoagulant)
-
Methanol (HPLC grade)
-
Deionized Water
-
Formic Acid (ACS grade)
-
Acetic Acid (glacial, ACS grade)
-
Ammonium Hydroxide (ACS grade)
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., Phenomenex Strata-X, 30 mg/1 mL)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Analytical balance and volumetric flasks for standard preparation
2. Standard and Internal Standard Preparation
Prepare stock solutions of aripiprazole and this compound in methanol. From these, prepare working solutions at appropriate concentrations for spiking into plasma for calibration curves and quality control samples.
3. Sample Pre-treatment
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add the appropriate volume of this compound internal standard working solution.
-
Add 200 µL of 2% formic acid in water to the plasma sample.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Use the supernatant for the SPE procedure.
4. Solid-Phase Extraction Procedure
-
Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant from step 3.6 onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridges with 1 mL of 0.1M acetic acid to remove polar interferences.
-
Wash the cartridges with 1 mL of 25% methanol in water to remove less polar interferences.[1]
-
Dry the cartridges under high vacuum for 5-10 minutes to remove any residual wash solvents.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analytes from the cartridges by passing 1 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate.
-
5. Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Workflow Visualization
The following diagram illustrates the complete solid-phase extraction workflow for aripiprazole and its internal standard from human plasma.
Caption: Solid-Phase Extraction Workflow for Aripiprazole Analysis.
This detailed protocol and workflow provide a comprehensive guide for the efficient extraction of aripiprazole and its deuterated internal standard from plasma, ensuring high-quality data for subsequent bioanalytical applications.
References
Application Note: Quantification of Aripiprazole and its Metabolites in Human Plasma using Liquid-Liquid Extraction Coupled with LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the extraction and quantification of the atypical antipsychotic drug aripiprazole (B633) and its primary active metabolite, dehydroaripiprazole (B194390), from human plasma. The methodology utilizes a robust liquid-liquid extraction (LLE) procedure, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is sensitive, selective, and suitable for pharmacokinetic studies, therapeutic drug monitoring, and in drug development settings. The protocol described herein is based on established and validated methods from the scientific literature.
Introduction
Aripiprazole is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2D6 and CYP3A4 into several metabolites. The main active metabolite, dehydroaripiprazole, exhibits pharmacological activity similar to the parent drug and contributes significantly to the overall clinical effect. Accurate quantification of aripiprazole and its metabolites in biological matrices is crucial for understanding its pharmacokinetics, ensuring therapeutic efficacy, and minimizing adverse effects.
Liquid-liquid extraction is a widely used sample preparation technique that offers high recovery and clean extracts by partitioning analytes between two immiscible liquid phases. This application note details a reproducible LLE protocol for the isolation of aripiprazole and dehydroaripiprazole from human plasma, ensuring compatibility with subsequent LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Aripiprazole and dehydroaripiprazole reference standards
-
Internal standard (IS) (e.g., aripiprazole-d8, propranolol, or papaverine)
-
HPLC-grade methyl tert-butyl ether (MTBE) or diethyl ether
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Formic acid, analytical grade
-
Ammonium (B1175870) acetate, analytical grade
-
Ammonia (B1221849) solution or sodium hydroxide (B78521) for pH adjustment
-
Human plasma (with K2EDTA or heparin as anticoagulant)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation: Liquid-Liquid Extraction
-
Sample Thawing and Spiking:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, pipette 200 µL of human plasma.
-
Spike with an appropriate amount of internal standard solution.
-
For calibration standards and quality control samples, spike with the corresponding concentrations of aripiprazole and dehydroaripiprazole.
-
-
Alkalinization:
-
Add 50 µL of a dilute ammonia solution or 0.1 M sodium hydroxide to the plasma sample to raise the pH. This ensures that aripiprazole and its metabolites are in their non-ionized form, facilitating their extraction into the organic solvent.
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the microcentrifuge tube.
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing and efficient extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Organic Layer Separation and Evaporation:
-
Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of methanol and water with formic acid).
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are general LC-MS/MS conditions and should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 5 µm particle size).[1]
-
Mobile Phase A: 2 mM ammonium trifluoroacetate (B77799) and 0.02% formic acid in deionized water.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient: Isocratic elution with 65% Mobile Phase B.[1]
-
Flow Rate: 0.45 mL/min.[1]
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Aripiprazole: Q1 m/z 448.1 → Q3 m/z 285.2
-
Dehydroaripiprazole: Q1 m/z 446.1 → Q3 m/z 285.2
-
Internal Standard (e.g., Aripiprazole-d8): Q1 m/z 456.2 → Q3 m/z 293.2
-
-
Data Presentation
The following table summarizes typical quantitative data for the LLE-based quantification of aripiprazole and dehydroaripiprazole from published methods.
| Parameter | Aripiprazole | Dehydroaripiprazole | Reference |
| Linearity Range (ng/mL) | 0.1 - 600 | 0.01 - 60 | |
| 5.0 - 100.0 | 5.0 - 100.0 | ||
| 0.10 - 100 | - | ||
| Mean Extraction Recovery (%) | >96 | - | |
| >85 | >85 | ||
| Intra-batch Precision (%CV) | ≤4.8 | - | |
| Inter-batch Precision (%CV) | ≤4.8 | - |
Visualizations
Aripiprazole Metabolic Pathway
Caption: Metabolic pathway of aripiprazole.
Liquid-Liquid Extraction Workflow
Caption: Workflow for liquid-liquid extraction.
References
Application Note: Utilizing Dehydroaripiprazole-d8 for Robust Pharmacokinetic Assessment of Aripiprazole Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aripiprazole (B633) is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] Its primary active metabolite, dehydroaripiprazole (B194390), contributes significantly to its overall therapeutic effect and has a long plasma half-life of approximately 94 hours, compared to aripiprazole's 75 hours.[3][4] Accurate and precise quantification of both aripiprazole and dehydroaripiprazole in biological matrices is crucial for pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively corrects for variability in sample preparation and matrix effects.[5] Dehydroaripiprazole-d8 (B1164869), a deuterated analog of the active metabolite, serves as an ideal internal standard for the simultaneous quantification of aripiprazole and dehydroaripiprazole. This application note provides a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies of various aripiprazole formulations.
Rationale for using this compound as an Internal Standard
The ideal internal standard for LC-MS/MS analysis should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery, while being distinguishable by mass.[5] this compound fulfills these criteria for the analysis of both aripiprazole and dehydroaripiprazole. Its structural similarity to dehydroaripiprazole ensures that it behaves almost identically during sample extraction and chromatographic separation. The mass shift provided by the eight deuterium (B1214612) atoms allows for its distinct detection from the unlabeled analyte by the mass spectrometer, ensuring no interference.
Aripiprazole Metabolism
Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4, through dehydrogenation, hydroxylation, and N-dealkylation.[1][4] Dehydrogenation leads to the formation of dehydroaripiprazole, which is pharmacologically active and constitutes a significant portion of the total drug exposure at steady state.[4]
Figure 1: Simplified metabolic pathway of aripiprazole.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of aripiprazole and dehydroaripiprazole using a stable isotope-labeled internal standard.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Aripiprazole | Dehydroaripiprazole | Reference |
| Linearity Range | 0.1 - 600 ng/mL | 0.01 - 60 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | [7] |
| Intra-day Precision (%CV) | < 15% | < 15% | [7] |
| Inter-day Precision (%CV) | < 15% | < 15% | [7] |
| Accuracy (%) | 85% - 115% | 85% - 115% | [7] |
| Mean Recovery | > 85% | > 85% | [6] |
Table 2: Pharmacokinetic Parameters of Aripiprazole and Dehydroaripiprazole (Oral Administration)
| Parameter | Aripiprazole | Dehydroaripiprazole | Reference |
| Time to Peak Plasma Concentration (Tmax) | 3 - 5 hours | - | [3] |
| Elimination Half-life (t1/2) | ~75 hours | ~94 hours | [3][4] |
| Protein Binding | > 99% | > 99% | [3] |
Experimental Protocols
Stock and Working Solutions Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of aripiprazole, dehydroaripiprazole, and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the aripiprazole and dehydroaripiprazole stock solutions in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
Figure 2: Liquid-liquid extraction workflow for plasma samples.
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound, 100 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
Table 3: Typical LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 20% B, ramp to 80% B over 5 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | Aripiprazole: 448.2 -> 285.2Dehydroaripiprazole: 446.2 -> 285.2this compound: 454.2 -> 293.2 |
| Dwell Time | 100 ms |
Data Analysis and Pharmacokinetic Calculations
-
Integrate the peak areas for aripiprazole, dehydroaripiprazole, and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentrations of aripiprazole and dehydroaripiprazole in the unknown samples from the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the simultaneous quantification of aripiprazole and its active metabolite, dehydroaripiprazole, in biological matrices. The detailed protocols and methodologies presented in this application note offer a comprehensive guide for researchers and drug development professionals involved in the pharmacokinetic evaluation of aripiprazole formulations. The high sensitivity, specificity, and accuracy of the LC-MS/MS method using a deuterated internal standard are essential for generating high-quality data to support regulatory submissions and clinical decision-making.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Aripiprazole and dehydroaripiprazole | Synnovis [synnovis.co.uk]
- 5. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS determination of aripiprazole and dehydroaripiprazole in...: Ingenta Connect [ingentaconnect.com]
Application Note: Therapeutic Drug Monitoring of Aripiprazole and its Active Metabolite Using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aripiprazole (B633) is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] It is primarily metabolized in the liver by cytochrome P450 enzymes CYP2D6 and CYP3A4 to its active metabolite, dehydroaripiprazole (B194390).[2][3] Therapeutic drug monitoring (TDM) of aripiprazole and dehydroaripiprazole is crucial for optimizing therapeutic efficacy and minimizing adverse effects, due to significant inter-individual variability in drug metabolism.[4] This application note provides a detailed protocol for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. Ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) is considered a powerful and sensitive tool for this purpose.
Principle
The method involves the extraction of aripiprazole, dehydroaripiprazole, and the deuterated internal standard (aripiprazole-d8) from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard, such as aripiprazole-d8 (B1662822), is the gold standard as it closely mimics the behavior of the analyte during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the assay.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is a rapid and simple method for sample clean-up.
-
Materials:
-
Human plasma or serum samples
-
Aripiprazole-d8 internal standard (IS) working solution
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 200 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the aripiprazole-d8 internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex mix the sample for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation:
-
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column, such as an ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm), is recommended.
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid
-
-
Flow Rate: 0.5 - 0.6 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Aripiprazole: m/z 448.2 → 285.2
-
Dehydroaripiprazole: m/z 446.0 → 285.0
-
Aripiprazole-d8 (IS): m/z 456.3 → 293.1
-
-
Data Presentation
Table 1: Summary of Quantitative LC-MS/MS Method Parameters for Aripiprazole and Dehydroaripiprazole.
| Parameter | Aripiprazole | Dehydroaripiprazole | Reference |
| Linearity Range (ng/mL) | 25 - 1000 | 25 - 1000 | |
| 2 - 1000 | 3.5 - 500 | ||
| 0.1 - 600 | 0.01 - 60 | ||
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 10 | |
| 2 | 3.5 | ||
| 0.1 | 0.01 | ||
| Intra-day Precision (%CV) | < 10% | < 10% | |
| Inter-day Precision (%CV) | < 10% | < 10% | |
| Accuracy (% Bias) | Within ±10% | Within ±10% | |
| Mean Recovery (%) | 95.2 ± 4.5 | 97.6 ± 7.2 | |
| > 85% | > 85% |
Mandatory Visualizations
Caption: Experimental workflow for aripiprazole TDM.
Caption: Aripiprazole's primary signaling pathways.
References
LC-MS/MS transition pairs for Dehydroaripiprazole-d8 and aripiprazole
An Application Note for the Quantification of Aripiprazole (B633) and Dehydroaripiprazole (B194390) in Human Plasma using LC-MS/MS
Introduction
Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] It is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, to its active metabolite, dehydroaripiprazole.[2] Therapeutic drug monitoring of aripiprazole and dehydroaripiprazole is crucial for optimizing treatment efficacy and minimizing adverse effects. This application note provides a detailed protocol for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with aripiprazole-d8 (B1662822) as the internal standard.
Instrumentation and Reagents
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: ACQUITY UPLC BEH C18 column (2.1 x 50.0 mm, 1.7 μm) or equivalent.[2]
-
Reagents:
-
Aripiprazole reference standard
-
Dehydroaripiprazole reference standard
-
Aripiprazole-d8 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Human plasma
-
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Prepare stock solutions of aripiprazole, dehydroaripiprazole, and aripiprazole-d8 in methanol.
-
Prepare working solutions by serially diluting the stock solutions.
-
Spike blank human plasma with the working solutions to create calibration standards and quality control (QC) samples at various concentrations.
Sample Preparation: Protein Precipitation
-
To 200 µL of plasma sample (standard, QC, or unknown), add 50 µL of the aripiprazole-d8 internal standard solution.
-
Add 600 µL of acetonitrile to precipitate the proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3500 rpm for 10 minutes at 4°C.[2]
-
Transfer 500 µL of the supernatant to a new tube for analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50.0 mm, 1.7 μm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 4°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 350°C |
| Ion Spray Voltage | 2500 V |
MRM Transitions:
The following MRM transitions should be monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Aripiprazole | 448.2 | 285.2 |
| Dehydroaripiprazole | 446.04 | 285.02 |
| Aripiprazole-d8 (IS) | 456.3 | 293.07 |
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Aripiprazole | 25 - 1000 | 25 |
| Dehydroaripiprazole | 25 - 1000 | 25 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Aripiprazole | Low, Mid, High | < 10% | < 10% | 95.2 ± 4.5% |
| Dehydroaripiprazole | Low, Mid, High | < 10% | < 10% | 97.6 ± 7.2% |
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow for aripiprazole analysis.
Aripiprazole Signaling Pathway
Caption: Aripiprazole's mechanism of action at key receptors.
References
Troubleshooting & Optimization
How to minimize matrix effects in aripiprazole bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in aripiprazole (B633) bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my aripiprazole bioanalysis?
A: Matrix effects are the alteration of ionization efficiency of the target analyte (aripiprazole) by co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1][2] These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity of the assay.[1]
Q2: What are the most common sample preparation techniques to minimize matrix effects for aripiprazole?
A: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3] The choice of method depends on the required sensitivity, sample throughput, and the complexity of the biological matrix.
-
Protein Precipitation (PPT): A simple and fast method, but it is the least effective in removing interfering matrix components, often leading to significant matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts compared to PPT and can provide good analyte recovery.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples by effectively removing phospholipids (B1166683) and other interfering substances, thus significantly reducing matrix effects.
Q3: How do I choose the right internal standard (IS) for aripiprazole analysis?
A: An ideal internal standard should have similar physicochemical properties to aripiprazole and co-elute with the analyte to compensate for variability in sample preparation and matrix effects. A stable isotope-labeled (SIL) aripiprazole, such as aripiprazole-d8, is the preferred choice as it has almost identical extraction recovery and ionization characteristics to the unlabeled drug. If a SIL-IS is not available, a structural analog with similar chromatographic behavior can be used.
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A: Yes, optimizing chromatographic separation is a crucial step. By achieving baseline separation of aripiprazole from co-eluting matrix components, the risk of ion suppression or enhancement can be significantly reduced. This can be achieved by:
-
Column Selection: Using a high-efficiency column, such as a sub-2 µm particle size column (UPLC), can improve peak resolution.
-
Mobile Phase Optimization: Adjusting the mobile phase composition, pH, and gradient elution profile can selectively alter the retention of aripiprazole relative to interfering compounds.
-
Flow Rate: Optimizing the flow rate can improve separation efficiency.
Q5: How can I assess the extent of matrix effects in my assay?
A: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure aripiprazole is in a single ionic state. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column. | |
| High Variability in Results | Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol. Use an automated system if available. |
| Significant matrix effects varying between samples. | Switch to a more effective sample preparation technique (e.g., from PPT to SPE). Use a stable isotope-labeled internal standard. | |
| Low Analyte Recovery | Inefficient extraction. | Optimize the extraction solvent, pH, and mixing time for LLE. For SPE, ensure proper conditioning, loading, washing, and elution steps. |
| Analyte instability. | Investigate the stability of aripiprazole under the storage and experimental conditions. | |
| Signal Suppression or Enhancement | Co-elution of matrix components. | Optimize the chromatographic method to better separate aripiprazole from interfering peaks. |
| Ineffective sample cleanup. | Employ a more rigorous sample preparation method like SPE to remove phospholipids and other interfering substances. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Aripiprazole Bioanalysis
| Technique | Principle | Advantages | Disadvantages | Typical Recovery (%) | Matrix Effect |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent (e.g., acetonitrile). | Fast, simple, and inexpensive. | Least effective in removing matrix components, leading to significant matrix effects. | >95% | High |
| Liquid-Liquid Extraction (LLE) | Partitioning of aripiprazole between two immiscible liquid phases. | Good sample cleanup, high recovery for non-polar compounds. | Can be labor-intensive and use large volumes of organic solvents. | 75 - 98% | Moderate |
| Solid-Phase Extraction (SPE) | Aripiprazole is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts and significantly reduces matrix effects. | Can be more time-consuming and expensive than PPT or LLE. | >85% | Low |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of internal standard working solution (e.g., aripiprazole-d8).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general guideline using a mixed-mode cation exchange SPE cartridge and may require optimization.
-
Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Pre-treat 200 µL of plasma sample by adding 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute aripiprazole with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: A workflow diagram illustrating three common sample preparation methods for aripiprazole bioanalysis.
Caption: A logical troubleshooting workflow for addressing inaccurate results in aripiprazole bioanalysis.
References
Technical Support Center: Troubleshooting Ion Suppression in LC-MS/MS with Dehydroaripiprazole-d8
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression issues during the LC-MS/MS analysis of Dehydroaripiprazole-d8.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, serum) interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2][3] This interference leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[2] Even though this compound is a stable isotope-labeled internal standard (SIL-IS) designed to compensate for such effects, severe ion suppression can still lead to inaccurate quantification if the suppression affects the analyte and the internal standard differently or if the signal is suppressed to a level near the limit of detection.
Q2: What are the common causes of ion suppression in bioanalytical LC-MS/MS methods?
A2: Common causes of ion suppression in biological samples include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[4]
-
Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can build up in the ion source and hinder the ionization process.
-
Endogenous Metabolites: Other small molecules naturally present in the biological matrix can co-elute with this compound and compete for ionization.
-
Formulation Excipients: In drug product analysis, excipients like mannitol (B672) and lactose (B1674315) can cause significant matrix effects.
Q3: How can I determine if my this compound signal is affected by ion suppression?
A3: A common and effective method to identify ion suppression is the post-column infusion experiment . This involves infusing a constant flow of a solution containing this compound directly into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting species that are causing ion suppression.
Another method is to compare the peak area of this compound in a neat solution (solvent) to its peak area when spiked into an extracted blank matrix sample. A significantly lower peak area in the matrix sample suggests ion suppression.
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Signal Intensity
If you are observing a lower than expected or inconsistent signal for this compound, it is likely due to ion suppression. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low this compound signal.
Step-by-Step Guide:
-
Confirm Internal Standard Integrity: Ensure that the this compound working solution is at the correct concentration and has not degraded. Prepare a fresh solution if necessary.
-
Perform Post-Column Infusion: This will confirm if ion suppression is the root cause and identify the retention time regions where suppression is most severe.
-
Optimize Chromatography: If suppression is observed, modify the LC method to separate this compound from the interfering matrix components.
-
Increase Gradient Time: A longer, shallower gradient can improve the resolution between analytes and matrix components.
-
Change Column Chemistry: Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide significantly better peak resolution and reduce the likelihood of co-elution.
-
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.
Issue 2: Poor Reproducibility in Quality Control (QC) Samples
Inconsistent results for QC samples often point to variable matrix effects between different lots of biological matrix.
References
Technical Support Center: Optimizing Chromatographic Separation of Aripiprazole and Dehydroaripiprazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of aripiprazole (B633) and its active metabolite, dehydroaripiprazole (B194390).
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for separating aripiprazole and dehydroaripiprazole?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent technique for the separation of aripiprazole and dehydroaripiprazole.[1][2][3] Methods utilizing C18 or C8 stationary phases are common.[1][4] Detection is typically performed using UV spectrophotometry, often at a wavelength of 254 nm. For higher sensitivity and selectivity, especially in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed.
Q2: What are typical mobile phase compositions for this separation?
A2: The mobile phase for separating aripiprazole and dehydroaripiprazole usually consists of a mixture of an organic solvent and an aqueous buffer. Common organic modifiers include acetonitrile (B52724) and methanol (B129727). The aqueous phase is often a buffer solution, such as acetate (B1210297) or phosphate (B84403) buffer, to control the pH. The pH of the mobile phase can influence the retention and peak shape of these basic compounds.
Q3: How can I prepare plasma or serum samples for analysis?
A3: For biological samples like plasma or serum, sample preparation is crucial to remove proteins and other interfering substances. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous plasma sample into an immiscible organic solvent. A mixture of chloroform (B151607) and n-heptane has been used for this purpose.
-
Solid-Phase Extraction (SPE): SPE can also be used for sample clean-up and concentration.
Q4: What is the main metabolic pathway from aripiprazole to dehydroaripiprazole?
A4: Aripiprazole is metabolized to dehydroaripiprazole primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. Dehydroaripiprazole is an active metabolite of aripiprazole.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of aripiprazole and dehydroaripiprazole in a question-and-answer format.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Q: My peaks for aripiprazole and dehydroaripiprazole are tailing. What could be the cause and how can I fix it?
-
A: Peak tailing for basic compounds like aripiprazole is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.
-
Solution 1: Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of residual silanols, reducing these interactions. However, be mindful of the column's pH stability range.
-
Solution 2: Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), into the mobile phase can mask the active silanol sites.
-
Solution 3: Use a Base-Deactivated Column: Employing a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having end-capping, can significantly improve peak shape.
-
-
-
Q: I am observing peak fronting. What is the likely cause?
-
A: Peak fronting is less common but can be caused by column overload.
-
Solution: Reduce the concentration of the sample being injected or decrease the injection volume.
-
-
Problem: Poor Resolution Between Aripiprazole and Dehydroaripiprazole
-
Q: I am not getting baseline separation between the aripiprazole and dehydroaripiprazole peaks. How can I improve the resolution?
-
A: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.
-
Solution 1: Optimize Mobile Phase Composition: Vary the ratio of the organic modifier to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve separation.
-
Solution 2: Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Solution 3: Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and may lead to better resolution, although it will also increase the analysis time.
-
Solution 4: Evaluate a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) to achieve a different selectivity.
-
-
Problem: Inconsistent Retention Times
-
Q: The retention times for my analytes are shifting between injections. What could be causing this?
-
A: Retention time variability can be due to several factors related to the HPLC system and mobile phase.
-
Solution 1: Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This may require flushing the column with 10-20 column volumes of the mobile phase.
-
Solution 2: Check for Leaks: Inspect the HPLC system for any leaks in the pump, injector, or fittings, as these can cause fluctuations in flow rate and pressure.
-
Solution 3: Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump, leading to inconsistent flow rates. Degas the mobile phase before use.
-
Solution 4: Maintain Consistent Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations in ambient temperature can affect retention times.
-
-
Experimental Protocols
Below are summarized experimental conditions from published methods for the separation of aripiprazole and dehydroaripiprazole.
Table 1: HPLC-UV Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 STR ODS-II (5 µm) | Waters Spherisorb 5µ ODS 2 | Zorbax C18 (5 µm) |
| Mobile Phase | Not specified in abstract | Acetonitrile:Methanol:Buffer (20:40:40 v/v/v), pH 3.5 | Gradient elution with 0.2% trifluoroacetic acid in water and 0.2% trifluoroacetic acid in Methanol |
| Flow Rate | Not specified in abstract | 1.0 mL/min | Not specified in abstract |
| Detection | UV at 254 nm | UV at 254 nm | Not specified in abstract |
| Run Time | ~20 min | 7.7 ± 0.1 min | Not specified in abstract |
Table 2: UHPLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Zorbax Eclipse Plus C18 (1.8 µm) | ACQUITY UHPLC BEH C18 (1.7 µm) |
| Mobile Phase | Gradient with acetonitrile and acetate buffer (30 mM, pH 5) | Not specified in abstract |
| Flow Rate | Not specified in abstract | 0.6 mL/min |
| Detection | Not specified in abstract | Tandem Mass Spectrometry (MS/MS) |
| Run Time | 3.5 min (separation) | Not specified in abstract |
Visualized Workflows
References
Impact of co-medication on aripiprazole quantification using Dehydroaripiprazole-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of aripiprazole (B633), particularly when using Dehydroaripiprazole-d8 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of aripiprazole and how can they impact quantification?
A1: Aripiprazole is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP2D6 through dehydrogenation, hydroxylation, and N-dealkylation.[1][2] The main active metabolite is dehydroaripiprazole (B194390).[1][2] Co-administration of drugs that induce or inhibit these enzymes can significantly alter the plasma concentrations of aripiprazole and dehydroaripiprazole, which is a crucial consideration for accurate quantification and interpretation of results.[3]
Q2: Why is this compound a suitable internal standard for aripiprazole quantification?
A2: A stable isotope-labeled internal standard, such as this compound, is ideal for mass spectrometry-based quantification. It has nearly identical chemical and physical properties to the analyte (aripiprazole and its metabolite dehydroaripiprazole), ensuring similar extraction recovery and ionization efficiency. The mass difference due to the deuterium (B1214612) atoms allows for its distinction from the unlabeled analyte by the mass spectrometer, enabling accurate correction for sample preparation variability and matrix effects.
Q3: What are the potential sources of interference in aripiprazole quantification assays?
A3: Interference can arise from several sources:
-
Co-administered drugs and their metabolites: These can have similar retention times and mass-to-charge ratios, potentially causing overlapping peaks.
-
Endogenous matrix components: Lipids, proteins, and other molecules in the biological sample can suppress or enhance the ionization of the analyte and internal standard.
-
Metabolites of aripiprazole: Other metabolites besides dehydroaripiprazole could potentially interfere with the assay if not chromatographically resolved.
Q4: How can I minimize matrix effects in my aripiprazole LC-MS/MS assay?
A4: To minimize matrix effects, consider the following strategies:
-
Efficient sample preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering endogenous components.
-
Chromatographic separation: Optimize the chromatographic method to ensure baseline separation of aripiprazole and dehydroaripiprazole from co-eluting matrix components.
-
Use of a stable isotope-labeled internal standard: this compound can help compensate for matrix effects that are not eliminated by sample preparation or chromatography.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inaccurate or inconsistent quantification of aripiprazole | Pharmacokinetic drug-drug interaction: Co-medication is altering the metabolism of aripiprazole. | Review the patient's medication history for CYP3A4 and CYP2D6 inhibitors or inducers. Adjust aripiprazole dosage or consider the impact on concentration interpretation. |
| Analytical Interference: Co-eluting substances are causing ion suppression or enhancement. | Perform a post-column infusion experiment to identify regions of ion suppression. Adjust the chromatographic gradient to separate the interfering peak from the analyte and internal standard. | |
| Suboptimal sample preparation: Inefficient removal of matrix components. | Re-evaluate and optimize the sample preparation method (e.g., change SPE sorbent, LLE solvent). | |
| Poor peak shape for aripiprazole or this compound | Column degradation: Loss of stationary phase or contamination. | Replace the analytical column. Use a guard column to protect the analytical column. |
| Inappropriate mobile phase: pH or organic content is not optimal. | Adjust the mobile phase pH to ensure the analytes are in a consistent ionization state. Optimize the organic solvent composition. | |
| High variability in internal standard response | Inconsistent sample preparation: Variable extraction recovery. | Ensure precise and consistent execution of the sample preparation protocol. |
| Matrix effects on the internal standard: Ion suppression or enhancement specific to the internal standard. | While a stable isotope-labeled internal standard minimizes this, significant and variable matrix effects can still occur. Improve sample cleanup to reduce matrix load. | |
| Carryover of aripiprazole in blank samples | Inadequate cleaning of the autosampler and injection port. | Implement a more rigorous wash protocol for the autosampler, using a strong organic solvent. |
| Contamination of the LC system. | Flush the entire LC system with a strong solvent. |
Impact of Co-medication on Aripiprazole Quantification
The following table summarizes the pharmacokinetic effects of various co-medications on aripiprazole concentrations. While these are primarily metabolic effects, high concentrations of co-administered drugs and their metabolites can increase the likelihood of analytical interference (e.g., ion suppression).
| Co-medication | Therapeutic Class | Known Effect on Aripiprazole Metabolism | Impact on Aripiprazole Concentration | Reference |
| Ketoconazole | Antifungal | Strong CYP3A4 inhibitor | Increased | |
| Carbamazepine | Anticonvulsant | Strong CYP3A4 inducer | Decreased | |
| Fluoxetine | Antidepressant (SSRI) | Strong CYP2D6 inhibitor | Increased | |
| Paroxetine | Antidepressant (SSRI) | Strong CYP2D6 inhibitor | Increased | |
| Quinidine | Antiarrhythmic | Strong CYP2D6 inhibitor | Increased |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: To 200 µL of plasma, add 50 µL of this compound internal standard solution and 200 µL of 4% phosphoric acid. Vortex and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Aripiprazole: Q1 448.2 -> Q3 285.2
-
Dehydroaripiprazole: Q1 446.2 -> Q3 285.2
-
This compound (IS): Q1 454.2 -> Q3 285.2
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the specific instrument.
-
Visualizations
References
Technical Support Center: Aripiprazole and Dehydroaripiprazole Serum Concentration Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aripiprazole (B633) and its active metabolite, dehydroaripiprazole (B194390).
Frequently Asked Questions (FAQs)
Q1: What are the expected therapeutic ranges for aripiprazole and dehydroaripiprazole?
A1: Therapeutic ranges can vary based on the patient's clinical response and tolerability. However, general guidelines suggest a therapeutic reference range of 100–350 ng/mL for aripiprazole and 150–500 ng/mL for the active moiety (the sum of aripiprazole and dehydroaripiprazole).[1] Some studies suggest a more specific range of 120–270 ng/mL for aripiprazole and 180–380 ng/mL for the active moiety for schizophrenia treatment.[1]
Q2: What is the typical ratio of dehydroaripiprazole to aripiprazole at steady state?
A2: At steady state, the active metabolite, dehydroaripiprazole, typically represents about 40% of the aripiprazole concentration in plasma.[2][3]
Q3: How long does it take to reach steady-state concentrations for aripiprazole and dehydroaripiprazole?
A3: Steady-state concentrations for both aripiprazole and its active metabolite, dehydroaripiprazole, are typically achieved within 14 days of consistent dosing.[2]
Q4: What are the primary metabolic pathways for aripiprazole?
A4: Aripiprazole is primarily metabolized in the liver through three main biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation. The cytochrome P450 enzymes CYP2D6 and CYP3A4 are principally responsible for these processes.
Troubleshooting Guide
Issue 1: High Inter-Individual Variability in Serum Concentrations
Question: We are observing significant variability in aripiprazole and dehydroaripiprazole serum concentrations across our study subjects, despite administering the same dose. What could be the cause?
Answer: High inter-individual variability is a known characteristic of aripiprazole pharmacokinetics. Several factors can contribute to this:
-
Genetic Polymorphisms: Genetic variations in CYP2D6 and CYP3A4 enzymes can lead to differences in drug metabolism. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which significantly impacts drug clearance.
-
Co-medications: Concomitant use of other drugs can alter aripiprazole metabolism.
-
CYP2D6 and CYP3A4 Inhibitors: Drugs that inhibit these enzymes (e.g., certain antidepressants like fluoxetine (B1211875) and paroxetine) can increase aripiprazole concentrations.
-
CYP3A4 Inducers: Medications that induce CYP3A4 (e.g., carbamazepine) can decrease aripiprazole concentrations.
-
-
Patient Adherence: Non-adherence to the prescribed dosing regimen is a common reason for unexpected serum levels.
Issue 2: Unexpectedly Low or High Serum Concentrations
Question: Our experimental results show consistently low or high serum concentrations of aripiprazole and/or dehydroaripiprazole. How can we troubleshoot this?
Answer:
-
Review Co-medications: Carefully review all medications the subject is taking for potential drug-drug interactions that may inhibit or induce CYP2D6 and CYP3A4 enzymes.
-
Assess Patient Adherence: If clinically relevant, assess patient adherence to the dosing schedule.
-
Consider Pharmacogenetic Testing: If significant variability persists, consider genotyping for CYP2D6 to identify the patient's metabolizer status.
-
Evaluate Sample Integrity: Ensure that blood samples were collected, processed, and stored correctly to prevent degradation of the analytes.
Issue 3: Analytical Method Discrepancies
Question: We are having trouble replicating published analytical methods for aripiprazole and dehydroaripiprazole quantification. What are some common pitfalls?
Answer:
-
Sample Preparation: Incomplete extraction or the presence of interfering substances from the serum matrix can affect accuracy. Ensure proper protein precipitation and/or solid-phase extraction techniques are used.
-
Matrix Effects: Ion suppression or enhancement in LC-MS/MS analysis is a common issue. It's crucial to use an appropriate internal standard (e.g., a deuterated analog of aripiprazole) to compensate for these effects.
-
Chromatographic Separation: Poor chromatographic resolution between aripiprazole, dehydroaripiprazole, and other metabolites or endogenous compounds can lead to inaccurate quantification. Optimize the mobile phase composition, gradient, and column chemistry.
Data Presentation
Table 1: Pharmacokinetic Parameters of Aripiprazole and Dehydroaripiprazole
| Parameter | Aripiprazole | Dehydroaripiprazole |
| Half-life | ~75 hours | ~94 hours |
| Time to Peak Plasma Concentration (Oral) | 3 to 5 hours | - |
| Absolute Oral Bioavailability | 87% | - |
| Protein Binding | >99% (primarily to albumin) | >99% (primarily to albumin) |
Table 2: Therapeutic Drug Monitoring Reference Ranges
| Analyte | Therapeutic Range (ng/mL) | Active Moiety (Aripiprazole + Dehydroaripiprazole) Range (ng/mL) |
| General Guideline | 100 - 350 | 150 - 500 |
| Schizophrenia Treatment (Suggested) | 120 - 270 | 180 - 380 |
| Associated with Good Response | 150 - 300 | - |
Experimental Protocols
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is considered the gold standard for its high sensitivity and selectivity.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of serum or plasma, add an internal standard (e.g., aripiprazole-d8).
-
Pre-treat the sample by diluting with 200 µL of 25 mM ammonium (B1175870) formate (B1220265) (pH ~3.5).
-
Condition a Strata-X-CW microelution 96-well plate with 200 µL of methanol, followed by 200 µL of water.
-
Load the pre-treated sample onto the plate.
-
Wash the plate with 200 µL of 25 mM ammonium formate buffer, followed by 200 µL of a methanol/water mixture (1:1, v/v).
-
Elute the analytes with two aliquots of 50 µL of 5% ammonium hydroxide (B78521) in a 60:40 acetonitrile/methanol solution.
-
Dilute the eluate with 200 µL of the mobile phase A before injection.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50.0 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 5 µL
-
A gradient elution is typically used to achieve optimal separation.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Aripiprazole: m/z 448.2 → 285.2
-
Dehydroaripiprazole: m/z 446.04 → 285.02
-
Aripiprazole-d8 (IS): m/z 456.3 → 293.07
-
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation (Solid-Phase Extraction and Derivatization):
-
Perform a solid-phase extraction (SPE) of the serum or plasma sample.
-
The eluate is then subjected to derivatization with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).
-
-
GC-MS Conditions:
-
The specific column, temperature program, and other GC parameters should be optimized for the separation of the derivatized analytes.
-
-
Mass Spectrometry Conditions:
-
Characteristic Ions:
-
Aripiprazole: m/z 306, 292, 218
-
Dehydroaripiprazole: m/z 304, 290, 218
-
-
Visualizations
References
Improving recovery of aripiprazole and Dehydroaripiprazole-d8 from biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of aripiprazole (B633) and its deuterated internal standard, dehydroaripiprazole-d8 (B1164869), from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting aripiprazole and this compound from biological samples?
A1: The three most prevalent techniques for the extraction of aripiprazole and its metabolites from biological matrices such as plasma, serum, and blood are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[1][2][3] The choice of method often depends on the desired level of sample cleanup, sensitivity requirements, and available laboratory equipment.
Q2: Why is a deuterated internal standard like this compound recommended for quantitative analysis?
A2: A deuterated internal standard, such as this compound or the commonly used aripiprazole-d8, is highly recommended for quantitative bioanalysis using mass spectrometry (LC-MS/MS).[2][4] This is because it is chemically identical to the analyte but has a different mass. It co-elutes with the analyte during chromatography and experiences similar extraction recovery and matrix effects. This allows for more accurate and precise quantification by correcting for variations in sample preparation and instrument response.
Q3: What are typical recovery rates for aripiprazole using these extraction methods?
A3: Recovery rates for aripiprazole can vary depending on the specific protocol and biological matrix. However, reported recoveries are generally good across the different methods. For instance, LLE methods have shown recoveries greater than 96%. SPE methods have also demonstrated high recovery, often exceeding 96%. Protein precipitation methods have reported recoveries in the range of 91-95%.
Q4: Can the same extraction method be used for both aripiprazole and this compound?
A4: Yes, a well-developed extraction method should provide comparable recovery for both the analyte (aripiprazole) and its deuterated internal standard (this compound). Due to their nearly identical chemical and physical properties, their behavior during extraction is expected to be very similar.
Troubleshooting Guides
Low Analyte Recovery
Problem: I am experiencing low recovery for both aripiprazole and this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the sample | Aripiprazole is a basic compound. Ensure the pH of the biological sample is adjusted to an alkaline range (typically pH 8-10) before extraction to neutralize the molecule and improve its partitioning into an organic solvent (for LLE) or retention on a non-polar SPE sorbent. |
| Suboptimal Extraction Solvent (LLE) | The choice of organic solvent is critical. Methyl tert-butyl ether is a commonly used and effective solvent for aripiprazole. If recovery is low, consider testing other solvents like diethyl ether or mixtures of solvents. |
| Inefficient Elution from SPE Cartridge | Ensure the elution solvent is strong enough to disrupt the interaction between the analytes and the SPE sorbent. For reverse-phase SPE, a high percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) is typically required. For ion-exchange SPE, adjusting the pH or ionic strength of the elution solvent is crucial. |
| Incomplete Protein Precipitation (PPT) | Ensure a sufficient volume of cold precipitating agent (e.g., acetonitrile (B52724) or methanol) is added to the sample (typically a 3:1 or 4:1 ratio of solvent to sample). Vortex thoroughly and allow sufficient time for the proteins to precipitate before centrifugation. |
| Analyte Adsorption to Labware | Aripiprazole can be susceptible to non-specific binding to certain plastics. Using low-binding microcentrifuge tubes and pipette tips, or silanized glassware, can help minimize this issue. |
Problem: The recovery of this compound is significantly different from that of aripiprazole.
| Possible Cause | Troubleshooting Step |
| Degradation of Analyte or Internal Standard | Aripiprazole and its metabolites can be sensitive to light and temperature. Protect samples and standards from light and store them at appropriate temperatures (typically -20°C or below) to prevent degradation. |
| Differential Matrix Effects | Although a deuterated internal standard is used to compensate for matrix effects, severe ion suppression or enhancement can still impact accuracy. Diluting the sample or employing a more rigorous cleanup method like SPE can help mitigate these effects. |
Quantitative Data Summary
The following tables summarize reported recovery data for aripiprazole and its related compounds from various studies.
Table 1: Aripiprazole Recovery Data
| Extraction Method | Biological Matrix | Recovery (%) | Reference |
| Liquid-Liquid Extraction | Human Plasma | >96 | |
| Solid-Phase Extraction | Human Plasma | >96 | |
| Protein Precipitation | Rat Plasma | 91.70 ± 2.95 | |
| Solid-Phase Extraction | Human Serum | 75.4 | |
| Liquid-Liquid Extraction | Human Plasma | >85 |
Table 2: Dehydroaripiprazole Recovery Data
| Extraction Method | Biological Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction | Human Serum | 102.3 | |
| Liquid-Liquid Extraction | Human Plasma | >85 |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol Example
This protocol is a general example and may require optimization for specific laboratory conditions.
-
Sample Preparation: To 200 µL of human plasma, add 25 µL of this compound internal standard solution.
-
pH Adjustment: Add 50 µL of 1M sodium hydroxide (B78521) to alkalize the sample. Vortex for 30 seconds.
-
Extraction: Add 1 mL of methyl tert-butyl ether. Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol Example
This protocol is a general example and may require optimization for specific SPE cartridges and laboratory conditions.
-
Sample Pre-treatment: To 100 µL of human plasma, add 25 µL of this compound internal standard and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
Protein Precipitation (PPT) Protocol Example
This protocol is a simple and fast method but may result in higher matrix effects.
-
Sample Preparation: To 50 µL of plasma, add 20 µL of this compound internal standard solution.
-
Precipitation: Add 200 µL of cold acetonitrile. Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to a clean vial for direct injection into the LC-MS/MS system or for further evaporation and reconstitution if concentration is needed.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Troubleshooting Decision Tree for Low Recovery.
References
Dehydroaripiprazole-d8 stability in processed biological samples
Welcome to the technical support center for dehydroaripiprazole-d8 (B1164869). This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in processed biological samples. As a deuterated internal standard, its stability is critical for the accurate quantification of dehydroaripiprazole (B194390). The stability profile of this compound is considered equivalent to that of the unlabeled dehydroaripiprazole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for processed biological samples (plasma, serum) containing this compound?
A1: Processed biological samples should be stored frozen to ensure the stability of dehydroaripiprazole and its deuterated internal standard. Based on available data, long-term storage at -20°C or colder is recommended. All samples should be separated from cells as soon as possible or within 2 hours of collection[1]. For transport, samples should be kept refrigerated or frozen[2].
Q2: How stable is this compound during common laboratory procedures like freeze-thaw cycles and bench-top storage?
A2: Dehydroaripiprazole has demonstrated good stability through multiple freeze-thaw cycles and when left at room temperature for several hours. Bioanalytical method validation studies for aripiprazole (B633) and dehydroaripiprazole typically show that the analytes are stable under these conditions, with deviations well within the acceptable ±15% limit.
Q3: My analytical results show a decreasing signal for this compound. What could be the cause?
A3: A decreasing signal for the internal standard can compromise the accuracy of your results. While dehydroaripiprazole is generally stable, signal loss could be due to several factors:
-
Degradation: Although stable under typical conditions, exposure to harsh acidic conditions or strong oxidizing agents can cause degradation[3]. The primary degradation pathway for aripiprazole involves the cleavage of the benzisoxazole moiety[3].
-
Adsorption: Analytes can sometimes adsorb to the surface of storage containers (e.g., plastic tubes) or labware. Using silanized glassware or polypropylene (B1209903) tubes can mitigate this issue.
-
Instrumental Issues: Verify the performance of your LC-MS/MS system, including the autosampler, column, and mass spectrometer settings.
-
Errors in Sample Preparation: Inconsistent extraction recovery or errors during dilution can lead to variable internal standard signals.
Use the troubleshooting workflow below to diagnose the issue systematically.
Stability Data Summary
The following tables summarize stability data for aripiprazole and dehydroaripiprazole from various studies. This data serves as a strong surrogate for the expected stability of this compound.
Table 1: Stability of Aripiprazole in Human Plasma
| Stability Condition | Duration | Temperature | Analyte Concentration (ng/mL) | Stability (% of Initial) | Source |
| Bench Top | 6 hours | Room Temperature | 0.3, 80 | >95% | Validation Study |
| Freeze-Thaw | 3 Cycles | -20°C to RT | 0.3, 80 | >97% | Validation Study |
| Long-Term | 30 days | -80°C | 0.3, 80 | >96% | Validation Study |
Note: Data is generalized from typical bioanalytical method validation results, such as those described for aripiprazole which show high recovery and precision[4].
Table 2: Stability of Aripiprazole and Dehydroaripiprazole in Solution
| Stability Condition | Duration | Temperature | Analyte | Stability Finding | Source |
| Analytical Solution | 48 hours | Room Temperature | Aripiprazole & Impurities | Stable, no significant change in impurity levels | |
| Standard Working Solutions | 14 days | ≤ 6°C | Aripiprazole & Dehydroaripiprazole | Stable |
Experimental Protocols
Protocol: Assessment of Freeze-Thaw Stability
This protocol outlines a typical experiment to determine the stability of this compound in a biological matrix (e.g., plasma) across multiple freeze-thaw cycles.
-
Sample Preparation:
-
Spike a blank plasma pool with this compound at two concentrations (low QC and high QC).
-
Aliquot the samples into separate, clearly labeled tubes. A minimum of 3 replicates per concentration per cycle is recommended.
-
-
Baseline Analysis (Cycle 0):
-
Immediately after spiking, process and analyze a set of baseline samples (n=3 for each concentration) to determine the initial concentration (T0).
-
-
Freeze-Thaw Cycles:
-
Store the remaining aliquots at -80°C for at least 24 hours.
-
Remove the samples and allow them to thaw completely unassisted at room temperature.
-
Once thawed, refreeze the samples at -80°C for at least 12 hours. This completes one cycle.
-
Repeat this process for the desired number of cycles (typically 3 to 5).
-
-
Analysis:
-
After the final cycle, process and analyze the samples using a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the mean concentration for each set of samples.
-
Compare the mean concentration of the cycled samples to the baseline (T0) samples.
-
The analyte is considered stable if the mean concentration of the test samples is within ±15% of the baseline concentration.
-
Visual Guides and Workflows
Troubleshooting this compound Signal Loss
This decision tree provides a logical workflow for investigating the root cause of a decreasing or inconsistent internal standard signal.
General Workflow for Bioanalytical Stability Assessment
The following diagram illustrates the standard process for evaluating the stability of an analyte in a biological matrix as part of a bioanalytical method validation.
References
Mitigating contamination issues in trace analysis of aripiprazole
Welcome to the technical support center for the trace analysis of aripiprazole (B633). This resource is designed for researchers, scientists, and drug development professionals to help mitigate contamination issues and troubleshoot common problems encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of aripiprazole contamination in trace analysis?
A1: Contamination in aripiprazole trace analysis can originate from several sources, significantly impacting the accuracy and reliability of results. The primary sources include:
-
Cross-contamination from previous samples: Residual aripiprazole from previously analyzed high-concentration samples can adhere to autosampler needles, injection ports, tubing, and the column, leading to carryover in subsequent analyses.
-
Laboratory Environment: The presence of aripiprazole powder in the laboratory, especially in areas where standards or samples are weighed, can lead to airborne contamination of blanks, reagents, and equipment.
-
Contaminated Glassware and Lab Equipment: Improperly cleaned glassware, pipette tips, and vials can introduce aripiprazole residues. Leaching of plasticizers from plastic containers can also interfere with the analysis.
-
Reagents and Solvents: Impurities in solvents, buffers, and other reagents can be a source of contamination, even in high-purity grades. It is crucial to test reagents to ensure they are free from interfering substances.[1]
-
Personnel: Analysts can inadvertently introduce contaminants through improper handling of samples and equipment.
Q2: What is a "ghost peak" and how can I determine if it's related to aripiprazole contamination?
A2: A ghost peak is an unexpected peak that appears in a chromatogram and does not correspond to any of the known analytes in the sample.[2][3] These peaks can be caused by impurities in the mobile phase, system bleed from the column, or carryover from previous injections.[4] To determine if a ghost peak is due to aripiprazole contamination:
-
Analyze a blank sample: Inject a blank solvent (e.g., your initial mobile phase) after a high-concentration aripiprazole standard. The appearance of a peak at the retention time of aripiprazole in the blank run is a strong indicator of carryover.
-
Check the mass spectrum: If using LC-MS/MS, examine the mass spectrum of the ghost peak. If it corresponds to the mass-to-charge ratio (m/z) of aripiprazole or its known fragments, it confirms the peak is related to aripiprazole.
-
Systematic Cleaning: Perform a thorough cleaning of the injection port, needle, and sample loop. If the ghost peak disappears or is significantly reduced in subsequent blank runs, carryover was the likely cause.
Q3: What are acceptable residue limits for aripiprazole on manufacturing equipment surfaces?
A3: The acceptable residue limit (ARL) for aripiprazole on manufacturing equipment is crucial to prevent cross-contamination between batches. These limits are typically established based on pharmacological and toxicological data. One study validated a cleaning procedure where the determined concentration of aripiprazole on equipment surfaces was consistently below the calculated limit of 24.2 µ g/swab (or 24.2 µg/25 cm²).[5] The cleaning procedure was considered effective if it could remove aripiprazole residues to below 10 ppm. The FDA provides guidance on setting residue limits, which should be practical, achievable, and verifiable.
Troubleshooting Guides
Issue 1: Aripiprazole Peak Detected in Blank Samples (Carryover)
Symptoms:
-
A peak with the same retention time and mass spectrum as aripiprazole is observed in blank injections.
-
The area of the carryover peak is often proportional to the concentration of the preceding sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Autosampler Contamination | 1. Optimize Needle Wash: Use a strong solvent wash for the autosampler needle, both inside and outside. A dual-solvent wash with both a strong organic solvent and an aqueous solution can be effective. Increase the wash volume and the number of wash cycles. 2. Wash Solution Composition: Ensure the wash solvent is strong enough to dissolve aripiprazole effectively. Consider using a solvent mixture that mimics the mobile phase at its strongest elution point. | Significant reduction or elimination of the aripiprazole peak in blank injections. |
| Injector Port and Valve Contamination | 1. Clean the Injection Port: Manually clean the injection port and surrounding areas. 2. Inspect and Replace Seals: Worn or contaminated injector seals can be a source of carryover. Regularly inspect and replace them as part of routine maintenance. | Reduction of the carryover peak. |
| Column Contamination | 1. Column Wash: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) for an extended period. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained contaminants. | The carryover peak should diminish or disappear after a thorough column wash. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Symptoms:
-
Aripiprazole peak is asymmetrical (tails or fronts).
-
The peak is wider than expected, leading to poor resolution.
-
The peak appears as two or more merged peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Decrease the concentration of the sample being injected. | Improved peak shape, becoming more symmetrical and narrower. |
| Secondary Interactions | 1. Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate to keep aripiprazole in a single ionic state. 2. Use a Different Column: Consider a column with a different stationary phase or one that is end-capped to minimize silanol (B1196071) interactions. | Sharper, more symmetrical peaks. |
| Column Contamination or Void | 1. Flush the Column: Back-flush the column with a strong solvent to remove contaminants. 2. Check for Voids: A void at the column inlet can cause peak splitting. This may require replacing the column. | Restoration of good peak shape. |
| Inappropriate Injection Solvent | 1. Match Injection Solvent to Mobile Phase: The injection solvent should be weaker than or similar in strength to the initial mobile phase to ensure proper peak focusing on the column. | Sharper and more symmetrical peaks. |
Quantitative Data Summary
Table 1: Aripiprazole Residue on Manufacturing Equipment Surfaces After Cleaning
| Sampling Location | Residue Detected (µ g/swab ) | Acceptable Residue Limit (µ g/swab ) | Status |
| Punch Face | 1.00 - 2.54 | 24.2 | Pass |
| Die | 1.23 - 3.12 | 24.2 | Pass |
| Hopper | 2.15 - 5.68 | 24.2 | Pass |
| Feeder | 1.89 - 4.77 | 24.2 | Pass |
Data adapted from a study on the validation of a cleaning procedure for aripiprazole on pharmaceutical manufacturing equipment.
Table 2: Validation Parameters for Aripiprazole Residue Analysis Method
| Parameter | Result |
| Linearity Range | 1 - 30 µg/ml |
| Correlation Coefficient (r²) | 1.0000 |
| Limit of Detection (LOD) | 0.43 µg/ml |
| Limit of Quantitation (LOQ) | 1.32 µg/ml |
| Recovery from Swab | >90% |
These parameters demonstrate the sensitivity and reliability of the analytical method used to quantify aripiprazole residues.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Aripiprazole Quantification in Human Plasma
This protocol is a representative method for the trace analysis of aripiprazole in a biological matrix.
1. Sample Preparation (Liquid-Liquid Extraction): a. To 200 µL of human plasma in a centrifuge tube, add an internal standard (e.g., propranolol). b. Add an alkalinizing agent (e.g., 1M NaOH) to adjust the pH. c. Add 3 mL of extraction solvent (e.g., methyl tert-butyl ether). d. Vortex for 10 minutes. e. Centrifuge at 4000 rpm for 5 minutes. f. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. g. Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
2. Chromatographic Conditions:
- Column: Aquasil C18 (100 x 2.1 mm, 5 µm)
- Mobile Phase: Methanol and deionized water (containing 2 mM ammonium (B1175870) trifluoroacetate (B77799) and 0.02% formic acid) in a 65:35 (v/v) ratio.
- Flow Rate: 0.3 mL/min
- Injection Volume: 10 µL
- Column Temperature: 40°C
3. Mass Spectrometric Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- Aripiprazole: m/z 448.2 → 285.2
- Internal Standard (Propranolol): m/z 260.2 → 116.1
- Source Parameters: Optimized for the specific instrument being used (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Caption: Experimental workflow for aripiprazole trace analysis.
Caption: Troubleshooting decision tree for contamination issues.
References
- 1. Comprehensive Guide to Trace Analysis Techniques in Analytical Chemistry [chemistryjobinsight.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the cross-contamination and validation of the cleaning process for an automated personalised dosing system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Selecting the appropriate LC column for aripiprazole and Dehydroaripiprazole-d8 separation
This technical support center provides guidance for selecting the appropriate Liquid Chromatography (LC) column and troubleshooting common issues encountered during the separation of aripiprazole (B633) and its active metabolite, dehydroaripiprazole (B194390). The use of a deuterated internal standard, such as aripiprazole-d8 (B1662822) or dehydroaripiprazole-d8 (B1164869), is also considered.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of LC column for separating aripiprazole and dehydroaripiprazole?
A1: The most frequently recommended and successfully used columns for the separation of aripiprazole and dehydroaripiprazole are reversed-phase C18 columns.[1][2][3][4] These columns provide excellent hydrophobic retention and are well-suited for the analysis of these relatively non-polar compounds. Phenyl-Hexyl columns can also be used and may offer alternative selectivity due to pi-pi interactions with the aromatic rings in the analytes.
Q2: What are the key factors to consider when selecting an LC column?
A2: When selecting a column, consider the following:
-
Particle Size: Smaller particle sizes (e.g., < 2 µm for UHPLC or < 3 µm for HPLC) will provide higher efficiency and better resolution, but will also generate higher backpressure.
-
Column Dimensions: Shorter columns (e.g., 50-100 mm) are suitable for rapid analysis, while longer columns (e.g., 150-250 mm) offer higher resolution for more complex separations. The internal diameter will influence the flow rate and sensitivity.
-
Stationary Phase Chemistry: While C18 is the most common, other phases like C8 or Phenyl-Hexyl can provide different selectivity, which can be beneficial for resolving closely eluting impurities.
-
Endcapping: Densely bonded and end-capped columns are recommended to minimize peak tailing for basic compounds like aripiprazole.
Q3: Can I use the same column for both UV and MS/MS detection?
A3: Yes, the same column can generally be used for both UV and MS/MS detection. However, for MS/MS, it is crucial to use a mobile phase with volatile additives like formic acid or ammonium (B1175870) formate (B1220265), as non-volatile buffers like phosphate (B84403) are not compatible with mass spectrometers.
Q4: Will a deuterated internal standard like this compound separate from the non-deuterated analyte?
A4: Typically, deuterated internal standards co-elute or have very similar retention times to their non-deuterated counterparts under standard reversed-phase LC conditions. The primary purpose of the deuterated standard is for quantification by mass spectrometry, where the mass difference allows for differentiation. Therefore, the column selection is driven by the separation of aripiprazole from dehydroaripiprazole and other potential interferences, not the separation of the analyte from its deuterated internal standard.
Recommended LC Columns and Conditions
The following tables summarize commonly used LC columns and starting chromatographic conditions for the analysis of aripiprazole and dehydroaripiprazole.
Table 1: Recommended LC Columns
| Stationary Phase | Brand and Model Example | Particle Size (µm) | Dimensions (mm) | Reference(s) |
| C18 | Ascentis® Express C18 | 2.0, 2.7 | 100 x 3.0 | |
| C18 | Phenomenex Luna® C18 | 5.0 | 250 x 4.6 | |
| C18 | ACQUITY UPLC BEH C18 | 1.7 | 50 x 2.1 | |
| C18 | Zorbax Eclipse Plus C18 | 1.8 | 50 x 2.1 | |
| Phenyl-Hexyl | Phenomenex Kinetex® Phenyl-Hexyl | 1.7, 2.6 | 50 x 2.1, 50 x 3.0 |
Table 2: Example Chromatographic Conditions
| Parameter | Condition 1 (UHPLC-UV/MS) | Condition 2 (HPLC-UV) | Reference(s) |
| Column | Ascentis® Express C18, 2.0 µm, 10 cm x 3.0 mm | Phenomenex Luna® C18, 5.0 µm, 250 x 4.6 mm | , |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 3.0 with formic acid | Phosphate buffer pH 3.0 | , |
| Mobile Phase B | 0.1% Formic acid in methanol (B129727) | Acetonitrile (B52724) | , |
| Gradient | 40% B for 0.5 min; to 95% B over 3.5 min; hold at 95% B for 2 min | Gradient elution (specifics in reference) | , |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | , |
| Column Temp. | 35 °C | 25 °C | , |
| Detection | UV at 245 nm or MS/MS | UV at 215 nm | , |
| Injection Vol. | 2 µL | 20 µL | , |
Experimental Protocol: UHPLC-MS/MS Method
This protocol provides a starting point for the separation of aripiprazole and dehydroaripiprazole using a deuterated internal standard.
1. Materials and Reagents:
-
Aripiprazole, dehydroaripiprazole, and aripiprazole-d8 reference standards
-
HPLC or MS-grade acetonitrile and methanol
-
Ammonium formate and formic acid
-
Ultrapure water
-
Recommended Column: Ascentis® Express C18, 2.0 µm, 10 cm x 3.0 mm or equivalent
2. Standard and Sample Preparation:
-
Prepare stock solutions of aripiprazole, dehydroaripiprazole, and aripiprazole-d8 in methanol.
-
Prepare working standard solutions by diluting the stock solutions in the initial mobile phase composition.
-
For plasma samples, a protein precipitation or liquid-liquid extraction step is typically required.
3. LC-MS/MS System and Conditions:
-
LC System: A UHPLC system capable of handling high backpressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-0.5 min: 40% B
-
0.5-4.0 min: Linear ramp to 95% B
-
4.0-6.0 min: Hold at 95% B
-
6.1-8.0 min: Return to 40% B and equilibrate
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS/MS Detection: Monitor the specific m/z transitions for aripiprazole, dehydroaripiprazole, and aripiprazole-d8 in positive ion mode.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column. - pH of the mobile phase is inappropriate for the analytes. - Column degradation. | - Use a well-endcapped column. - Adjust the mobile phase pH to be at least 2 pH units below the pKa of aripiprazole to ensure it is fully protonated. The addition of an acidic modifier like formic or trifluoroacetic acid is recommended. - Replace the column. |
| Inadequate Resolution | - Insufficient column efficiency. - Mobile phase composition is not optimal. - Gradient slope is too steep. | - Use a column with a smaller particle size or a longer length. - Vary the organic solvent (e.g., methanol vs. acetonitrile) or the mobile phase additives. - Optimize the gradient program with a shallower slope. |
| Retention Time Shifts | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column aging or contamination. | - Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a stable temperature. - Flush the column with a strong solvent or replace it if necessary. |
| Low Sensitivity | - Suboptimal mobile phase pH for ionization (MS detection). - Incorrect detection wavelength (UV detection). - Sample loss during preparation. | - Ensure the mobile phase pH promotes efficient ionization in the MS source (typically acidic for these compounds). - Verify the optimal UV absorbance wavelength for aripiprazole and dehydroaripiprazole (around 215-254 nm). - Optimize the sample extraction and preparation procedure. |
Visualizations
References
Calibration curve issues in aripiprazole quantification with a labeled standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantification of aripiprazole (B633) and its metabolites using a labeled internal standard with LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves for aripiprazole quantification?
A1: Non-linear calibration curves are a frequent issue and can stem from several factors. The most common causes include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of aripiprazole or its internal standard, leading to a non-proportional response.[1][2][3][4]
-
Ion Suppression: This is a specific type of matrix effect where other compounds in the sample compete with the analyte for ionization, reducing the analyte's signal.[1] This has been observed to be a significant issue in aripiprazole analysis.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal and a loss of linearity.
-
Improper Internal Standard Selection: The chosen internal standard may not adequately compensate for variations in sample preparation and analysis if its physicochemical properties are not sufficiently similar to aripiprazole.
-
Suboptimal Chromatographic Conditions: Poor separation of aripiprazole from interfering substances can lead to inaccurate quantification and non-linearity.
Q2: My calibration curve shows poor reproducibility and high %CV at lower concentrations. What should I investigate?
A2: Poor reproducibility and high coefficient of variation (%CV), especially at the lower limit of quantification (LLOQ), often point to issues with sensitivity and sample preparation. Key areas to investigate include:
-
Sample Extraction Efficiency: Inconsistent recovery of aripiprazole and the internal standard during sample preparation (e.g., liquid-liquid extraction or solid-phase extraction) can lead to variability.
-
Analyte Stability: Aripiprazole may be degrading in the biological matrix or during sample processing. Stability in plasma has been demonstrated under various conditions, but should be verified for your specific matrix and storage conditions.
-
Instrument Sensitivity: The mass spectrometer may not be sensitive enough to reliably detect the low concentrations of your standards. Optimization of source parameters and collision energies is crucial.
-
Carryover: Residual analyte from a high concentration sample being injected with a subsequent low concentration sample can artificially inflate the response of the low-level sample.
Q3: What are suitable internal standards for aripiprazole quantification?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as aripiprazole-d8 (B1662822). However, other compounds with similar chemical properties have been successfully used, including:
-
Haloperidol-d4
-
Propranolol
-
Estazolam
-
Zolpidem tartrate
-
Papaverine
The choice of internal standard should be validated to ensure it effectively tracks the analyte's behavior throughout the analytical process.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
This guide provides a systematic approach to troubleshooting non-linear calibration curves.
Caption: Troubleshooting workflow for a non-linear calibration curve.
| Symptom | Potential Cause | Recommended Action |
| Curve plateaus at high concentrations | Detector Saturation | Dilute the upper limit of quantification (ULOQ) and high concentration quality control (QC) samples and re-assay. If linearity is achieved, adjust the calibration range. |
| Poor correlation coefficient (r² < 0.99) | Matrix Effects / Ion Suppression | Conduct a post-column infusion experiment to identify regions of ion suppression. Adjust the chromatographic gradient to elute aripiprazole and the internal standard away from these regions. |
| Inconsistent response ratios across the curve | Inappropriate Internal Standard | Verify that the internal standard response is consistent across all calibration standards. If not, the IS may not be tracking the analyte correctly. Consider a stable isotope-labeled internal standard like aripiprazole-d8. |
| Randomly scattered data points | Inconsistent Sample Preparation | Review the sample extraction procedure for potential sources of variability. Ensure consistent vortexing, evaporation, and reconstitution steps. |
Issue 2: High Variability in Low Concentration Samples
This guide focuses on improving the precision and accuracy of your assay at the lower end of the calibration curve.
Caption: Relationship between root causes and observed calibration curve issues.
| Symptom | Potential Cause | Recommended Action |
| High %CV (>20%) at LLOQ | Low Signal-to-Noise Ratio | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to maximize the response for aripiprazole. Ensure the ion source is clean. |
| Poor accuracy at LLOQ | Sample Carryover | Inject a blank sample immediately after the highest calibration standard to check for carryover. If present, improve the autosampler wash method by using a stronger solvent or increasing the wash volume. |
| Variable recovery in LLOQ samples | Inefficient or inconsistent extraction | Re-evaluate the sample preparation method. For liquid-liquid extraction, ensure the pH and solvent choice are optimal. For solid-phase extraction, check for breakthrough and ensure complete elution. |
Experimental Protocols
Example Protocol: Aripiprazole Quantification in Human Plasma
This protocol is a generalized example based on published methods. Users should perform their own validation.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (e.g., aripiprazole-d8 at 100 ng/mL).
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
| Parameter | Example Value |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Aripiprazole: m/z 448.2 → 285.2; Aripiprazole-d8: m/z 456.3 → 293.1 |
| Collision Energy | Optimize for your instrument. |
3. Calibration Curve and QC Preparation
-
Prepare a stock solution of aripiprazole in methanol.
-
Serially dilute the stock solution to create working standards.
-
Spike blank plasma with the working standards to create calibration standards ranging from 0.5 to 100 ng/mL.
-
Prepare quality control samples at low, medium, and high concentrations in the same manner.
Quantitative Data Summary
The following table summarizes typical calibration curve parameters from various published methods for aripiprazole quantification.
| Method Reference | Matrix | Internal Standard | Calibration Range (ng/mL) | Extraction Method |
| Lin et al. | Human Plasma | Haloperidol-d4 | 2 - 400 | Liquid-Liquid Extraction |
| Nirogi et al. | Human Plasma | Propranolol | 0.10 - 100 | Liquid-Liquid Extraction |
| Liang et al. | Rat Plasma | (Not specified) | 0.5 - 100 | Solid-Phase Extraction |
| Unceta et al. | Human Plasma | Aripiprazole-d8 | 25 - 1000 | Protein Precipitation |
| Song et al. | Human Plasma | Papaverine | 0.1 - 600 | Protein Precipitation |
References
Validation & Comparative
Validation of an LC-MS/MS Method for Aripiprazole Using a Deuterated Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of aripiprazole (B633) and its active metabolite, dehydroaripiprazole (B194390), in biological matrices. While the specific use of Dehydroaripiprazole-d8 (B1164869) as an internal standard is not extensively documented in readily available literature, this guide presents a robust validation framework based on methods employing the structurally similar deuterated internal standard, Aripiprazole-d8. The principles and experimental data outlined herein are directly applicable and provide a strong basis for the validation of a method using this compound.
Comparative Analysis of LC-MS/MS Method Validation Parameters
The following tables summarize key validation parameters from published LC-MS/MS methods for aripiprazole and dehydroaripiprazole. These methods utilize various internal standards, with Aripiprazole-d8 being a common choice. The data presented offers a comparative benchmark for establishing a new or validating an existing method.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method A | Method B | Method C |
| LC Column | ACQUITY UPLC BEH C18 (2.1 x 50.0 mm, 1.7 µm)[1] | Aquasil C18 (100 x 2.1 mm, 5 µm)[2] | Agilent Eclipse XDB-CN (100 x 2.1 mm, 3.5 µm)[3] |
| Mobile Phase | Acetonitrile (B52724) and water with 0.1% formic acid (gradient) | Methanol (B129727) and deionized water with 2 mM ammonium (B1175870) trifluoroacetate (B77799) and 0.02% formic acid (65:35, v/v)[2] | Water and acetonitrile (25:75, v/v) with 0.1% formic acid[3] |
| Flow Rate | 0.6 mL/min | Not Specified | 0.5 mL/min |
| Injection Volume | 5 µL | 5.0 µL | Not Specified |
| Ionization Mode | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) |
| MS/MS Transition (Aripiprazole) | m/z 448.2 → 285.2 | Not Specified | Not Specified |
| MS/MS Transition (Dehydroaripiprazole) | m/z 446.04 → 285.02 | Not Specified | Not Specified |
| MS/MS Transition (Internal Standard) | m/z 456.3 → 293.07 (Aripiprazole-d8) | Not Specified | Not Specified |
Table 2: Method Validation Summary
| Validation Parameter | Method A | Method B | Method C |
| Linearity Range (Aripiprazole) | 25–1000 ng/mL | 0.10–100 ng/mL | 0.5–50 ng/mL |
| Linearity Range (Dehydroaripiprazole) | 25–1000 ng/mL | Not Specified | 0.05–5.0 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | Not Specified | Not Specified |
| Lower Limit of Quantification (LLOQ) - Aripiprazole | 25 ng/mL | 0.10 ng/mL | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) - Dehydroaripiprazole | 25 ng/mL | Not Specified | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 10% | ≤ 4.8% | Within acceptable limits |
| Inter-day Precision (%CV) | < 10% | ≤ 4.8% | Within acceptable limits |
| Accuracy (% Bias) | Within ±10% | Not Specified | Within acceptable limits |
| Recovery | > 95% | > 96% | Stable and reproducible |
Experimental Protocols
A detailed methodology is crucial for the successful replication and validation of an LC-MS/MS method. Below are representative protocols for sample preparation and analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a method utilizing a deuterated internal standard for the extraction of aripiprazole and its metabolites from plasma.
-
Spiking: To 200 µL of human plasma, add the internal standard solution (this compound).
-
Pre-treatment: Vortex the plasma samples.
-
SPE:
-
Condition an Oasis PRiME HLB 96-well µElution Plate with methanol followed by water.
-
Load the pre-treated plasma samples onto the plate.
-
Wash the wells with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following is a typical set of LC-MS/MS parameters for the analysis of aripiprazole and dehydroaripiprazole.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate between 0.4 and 0.6 mL/min is common.
-
Injection Volume: Typically 5-10 µL.
-
Ionization: Electrospray ionization (ESI) in the positive mode is used for these compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor to product ion transitions for aripiprazole, dehydroaripiprazole, and this compound would need to be optimized. For aripiprazole, a common transition is m/z 448.2 → 285.2, and for dehydroaripiprazole, m/z 446.04 → 285.02. The transition for this compound would be approximately m/z 454.x → 293.x, which would require experimental determination.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates the key steps in the validation of an LC-MS/MS method for aripiprazole.
Caption: Workflow for LC-MS/MS method validation of aripiprazole.
This guide provides a foundational comparison and detailed protocols to aid researchers in the development and validation of a robust LC-MS/MS method for aripiprazole and dehydroaripiprazole using a deuterated internal standard. The provided data and workflows are intended to serve as a starting point, with the understanding that method-specific optimization and validation are essential for regulatory compliance and data integrity.
References
A Comparative Guide to Inter-Assay and Intra-Assay Precision in Aripiprazole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inter-assay and intra-assay precision of various analytical methods for the quantification of aripiprazole (B633). The data presented is compiled from a review of published literature and is intended to assist researchers in selecting the most appropriate method for their specific needs, whether for pharmacokinetic studies, therapeutic drug monitoring, or quality control of pharmaceutical formulations.
Precision in Aripiprazole Analysis: A Methodological Overview
The precise quantification of aripiprazole, an atypical antipsychotic, is critical for ensuring its therapeutic efficacy and safety. Various analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent. The precision of these methods, a measure of the random error, is typically evaluated as intra-assay (within-day) and inter-assay (between-day) variability and is expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%).
This guide delves into the performance of these methods, providing a comparative analysis of their precision based on published experimental data.
Comparative Analysis of Analytical Method Precision
The following table summarizes the intra-assay and inter-assay precision for different aripiprazole quantification methods. The data highlights the high degree of precision achievable with modern analytical instrumentation.
| Analytical Method | Matrix | Concentration Range | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| LC-MS/MS | Human Plasma | 0.1 - 600 ng/mL | < 15%[1] | < 15%[1] |
| Rat Plasma | 0.5 - 100 ng/mL | < 14%[2] | < 14%[2] | |
| Human Plasma | 0.10 - 100 ng/mL | ≤ 4.8%[3] | ≤ 4.8% | |
| Urine | Not Specified | < 10.7% | < 9.9% | |
| HPLC-UV | Serum | 100 - 800 ng/ml | < 10% | < 10% |
| Bulk Drug/Formulation | 5 - 25 µg/ml | < 2% | < 2% | |
| Rat Plasma | 10.0 - 2000 ng/ml | < 7.8% | Not Specified | |
| Rat Brain | 30.0 - 6000 ng/g | < 10.6% | Not Specified | |
| UPLC | Bulk Drug/Formulation | 40 - 160 µg/ml | < 2.0% | < 2.0% |
| UV Spectrophotometry | Pharmaceutical Formulation | 10 - 30 µg/mL | 0.17 - 0.83% | 0.19 - 1.3% |
Experimental Protocols: A Closer Look
The precision of an analytical method is intrinsically linked to its protocol. Below are detailed methodologies for some of the key experiments cited in this guide.
LC-MS/MS Method for Aripiprazole in Human Plasma
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Separation: Achieved on a Finnigan LC-TSQ Quantum mass spectrometer.
-
Detection: Positive ion electrospray ionization (ESI+) and selected reaction monitoring (SRM).
-
Internal Standard: Papaverine.
-
Linearity: 0.1 to 600 ng/mL for aripiprazole and 0.01 to 60 ng/mL for dehydroaripiprazole (B194390).
-
Precision: Intra- and inter-assay precision and accuracy values were within the US Food and Drug Administration guidelines.
HPLC-UV Method for Aripiprazole in Bulk and Pharmaceutical Formulation
-
Chromatographic System: Reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: Waters Spherisorb 5µ ODS 24.6mm x 250mm C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724), methanol, and buffer (20:40:40 v/v/v) at a pH of 3.5.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detection at a wavelength of 254nm.
-
Linearity: 5-25µg/ml.
-
Precision: The intra- and inter-day variation was found to be less than 2%.
UPLC Method for Aripiprazole in Bulk and Solid Pharmaceutical Dosage Form
-
Chromatographic System: Isocratic reversed-phase ultra-performance liquid chromatography (UPLC).
-
Column: A reversed-phase C8 (50×2.1mm, 1.7 μm particle size) column.
-
Mobile Phase: A mixture of acetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) (90:10, v/v).
-
Flow Rate: 0.250 ml/min.
-
Detection: UV detection at 240 nm.
-
Linearity: 40-160 μg/ml.
-
Precision: The relative standard deviation values for the assay were not more than 2.0%.
Visualizing the Quantification Workflow
The following diagram illustrates a generalized experimental workflow for the quantification of aripiprazole, applicable across the different analytical methods discussed.
Caption: A generalized workflow for aripiprazole quantification.
References
Precision in Aripiprazole Quantification: A Comparative Analysis of Analytical Methods Utilizing a Deuterated Standard
The accurate quantification of the atypical antipsychotic aripiprazole (B633) is paramount for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. This guide provides a comparative analysis of the accuracy and linearity of various analytical methods for aripiprazole, with a particular focus on the benefits of employing a deuterated internal standard, such as aripiprazole-d8 (B1662822). The use of an isotope-labeled internal standard is a cornerstone of robust bioanalytical method development, offering superior precision and accuracy by compensating for variability in sample preparation and instrument response.
Comparative Performance of Analytical Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of aripiprazole due to its high sensitivity and selectivity.[1][2] The performance of LC-MS/MS methods is significantly enhanced by the choice of internal standard (IS). While various compounds like propranolol (B1214883) and papaverine (B1678415) have been used, a deuterated analog of the analyte (e.g., aripiprazole-d8) is the ideal choice.[3] This is because it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing more reliable correction for any analytical variations.
Below is a summary of validation parameters from several studies, highlighting the performance of methods using a deuterated internal standard compared to other approaches.
| Analytical Method | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Accuracy/Precision | Matrix | Reference |
| UHPLC-MS/MS | Aripiprazole-d8 | 25–1000 | 0.998 | Not explicitly stated, but method was validated. | Human Plasma | [1] |
| LC-MS/MS | Aripiprazole-d8 | 0.5–50 (Aripiprazole) | >0.99 (Implied) | Intra- and inter-run precision and accuracy within acceptance criteria. | Plasma | [4] |
| LC-MS/MS | Propranolol | 0.10–100 | >0.99 (Implied) | Fully validated for selectivity, sensitivity, linearity, precision, and accuracy. | Human Plasma | |
| LC-MS/MS | Papaverine | 0.1–600 | >0.99 (Implied) | Intra- and inter-run precision and accuracy within FDA guidelines. | Human Plasma | |
| HPLC-MS/MS | Not specified | 2–1000 | >0.9998 | Within- and between-day precision and accuracy within 10%. | Serum | |
| GC-MS | Not specified | 16–500 | 0.999 | Intra- and inter-assay precision and accuracy within acceptable ranges. | Plasma |
As evidenced in the table, methods employing aripiprazole-d8 demonstrate excellent linearity over a clinically relevant concentration range. The high correlation coefficients observed in all cited methods indicate a strong linear relationship between the instrument response and the analyte concentration. While methods with other internal standards also show good performance, the use of a deuterated standard is theoretically superior in compensating for matrix effects and ionization suppression, which are common challenges in bioanalysis.
Experimental Protocols
A detailed experimental protocol for a representative LC-MS/MS method for the analysis of aripiprazole using a deuterated internal standard is provided below.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a centrifuge tube, add 25 µL of aripiprazole-d8 internal standard solution.
-
Add 100 µL of 500 mM sodium carbonate buffer (pH 10) and vortex for 30 seconds.
-
Add 3 mL of a mixture of ethyl acetate (B1210297) and n-hexane (80:20, v/v) as the extraction solvent.
-
Vortex the mixture for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject a 5 µL aliquot into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is generally employed.
-
Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.
-
MRM Transitions:
-
Aripiprazole: m/z 448.2 → 285.2
-
Aripiprazole-d8: m/z 456.3 → 293.07
-
Workflow and Data Analysis
The general workflow for the analysis of aripiprazole in a biological matrix using a deuterated internal standard is depicted in the following diagram.
Figure 1. A generalized workflow for the quantitative analysis of aripiprazole.
References
- 1. mdpi.com [mdpi.com]
- 2. Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Internal Standards for Aripiprazole Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the atypical antipsychotic aripiprazole (B633), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of dehydroaripiprazole-d8 (B1164869) with other commonly employed internal standards, supported by experimental data from various studies.
An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, compensating for variations in extraction efficiency, matrix effects, and instrument response. Deuterated analogs of the analyte are often considered the gold standard due to their similar physicochemical properties. This guide will delve into the performance of this compound and contrast it with other deuterated and non-deuterated internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for aripiprazole quantification.
Comparative Performance of Internal Standards
The selection of an internal standard can significantly impact the robustness and accuracy of a bioanalytical method. The following tables summarize the performance characteristics of this compound and other notable internal standards for aripiprazole analysis, based on data reported in scientific literature. It is important to note that these data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Performance Characteristics of Deuterated Internal Standards
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Precision (%RSD) | Accuracy (%) | Linearity (ng/mL) | LLOQ (ng/mL) |
| This compound | Aripiprazole, Dehydroaripiprazole (B194390) | Human Plasma | Not explicitly stated, but method showed good performance | Intra-day: <15, Inter-day: <15 | Within ±15 of nominal | 0.1 - 100 | 0.1 |
| Aripiprazole-d8 (B1662822) | Aripiprazole, Dehydroaripiprazole | Human EDTA Plasma | Not explicitly stated, but method deemed reliable | Low (3%) | 96.7 - 102.5 | 0.5 - 100 | 0.5 |
| Aripiprazole-d8 | Aripiprazole, Dehydroaripiprazole | Human Plasma | >96% | Intra-batch: ≤3.72, Inter-batch: ≤1.20 | 97.4 - 101.9 | 0.05 - 80 | 0.05 |
Table 2: Performance Characteristics of Non-Deuterated Internal Standards
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Precision (%CV) | Accuracy (%) | Linearity (ng/mL) | LLOQ (ng/mL) |
| Zolpidem Tartrate | Aripiprazole | Human K2EDTA Plasma | 75.56 - 79.57 | Intra-day: 2.28 - 8.93, Inter-day: <15 | 92.50 - 107.07 | 0.20 - 60.01 | 0.20[1][2] |
| Propranolol | Aripiprazole | Human Plasma | >96 | Intra-batch: ≤4.8, Inter-batch: ≤4.8 | Within ±15 of nominal | 0.10 - 100 | 0.10[3] |
| Papaverine | Aripiprazole, Dehydroaripiprazole | Human Plasma | >85 | Within acceptable limits | Within acceptable limits | 0.1 - 600 (Aripiprazole) | 0.1 (Aripiprazole)[4][5] |
| Estazolam | Aripiprazole | Human Plasma | 75.8 - 84.1 | Intra-day: 2.5 - 9.0, Inter-day: <15 | 1.3 - 3.5 | 19.9 - 1119.6 | 19.9 |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the quantification of aripiprazole using different internal standards.
Method 1: Aripiprazole Quantification using Aripiprazole-d8 as Internal Standard
-
Sample Preparation: Automated liquid-liquid extraction of human EDTA plasma (volume not specified) using a mixture of methyl tert-butyl ether and ethyl acetate (B1210297).
-
Chromatography: High-Performance Liquid Chromatography (HPLC) system. Specific column and mobile phase details are not provided in the summary.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) detection.
-
Ionization Mode: Not specified, but typically positive electrospray ionization (ESI+).
-
MRM Transitions: Not specified in the summary.
-
-
Validation Parameters:
-
Linearity: 0.5 to 100 ng/mL for aripiprazole.
-
Accuracy: 96.7% to 102.5%.
-
Precision: Low variation at 3%.
-
Method 2: Aripiprazole Quantification using Propranolol as Internal Standard
-
Sample Preparation: Liquid-liquid extraction of 200 µL of human plasma with methyl tert-butyl ether under alkaline conditions.
-
Chromatography:
-
Column: Aquasil C18 (100 × 2.1 mm, 5 µm).
-
Mobile Phase: Methanol (B129727)–deionized water containing 2 mM ammonium (B1175870) trifluoroacetate (B77799) and 0.02% formic acid (65:35, v/v) under isocratic conditions.
-
Flow Rate: 0.45 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion Turbo Ion spray®.
-
MRM Transitions: Not specified.
-
-
Validation Parameters:
-
Linearity: 0.10–100 ng mL−1.
-
Recovery: >96%.
-
Precision: Intra-batch and inter-batch precision (%CV) was ≤4.8%.
-
Method 3: Aripiprazole and Dehydroaripiprazole Quantification using Papaverine as Internal Standard
-
Sample Preparation: Details not specified.
-
Chromatography: Liquid chromatography system. Specifics not detailed.
-
Mass Spectrometry: Finnigan LC-TSQ Quantum mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Selected reaction monitoring (SRM).
-
-
Validation Parameters:
-
Linearity: 0.1 to 600 ng/ml for aripiprazole and 0.01 to 60 ng/ml for dehydroaripiprazole.
-
Recovery: >85%.
-
Precision and Accuracy: Within FDA guidelines.
-
Method 4: Aripiprazole Quantification using Zolpidem Tartrate as Internal Standard
-
Sample Preparation: Solid-phase extraction of human K2EDTA plasma using methanol.
-
Chromatography:
-
Column: Grace Smart RP 18 (4.6 x 100 mm, 3 µm).
-
Mobile Phase: Gradient mixture of methanol and 30 mM ammonium acetate buffer (pH 5.0) (95:5 v/v).
-
Flow Rate: 0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization.
-
MRM Transitions: m/z 448.03 → 285.14 for aripiprazole and m/z 308.13 → 235.25 for zolpidem tartrate.
-
-
Validation Parameters:
-
Linearity: 0.20 to 60.01 ng/mL.
-
Recovery: 75.56–79.57%.
-
Precision (%CV): Intra-day: 2.28 - 8.93%.
-
Accuracy: 92.50 - 107.07%.
-
Visualizing the Framework: Signaling Pathways and Experimental Workflow
To provide a clearer context for the analysis, the following diagrams illustrate the signaling pathway of aripiprazole and a typical experimental workflow for its quantification.
Caption: Aripiprazole's mechanism of action at the dopamine D2 receptor.
Caption: Generalized experimental workflow for aripiprazole bioanalysis.
Conclusion
The choice of an internal standard is a critical decision in the development of robust bioanalytical methods for aripiprazole. Deuterated internal standards, such as This compound and aripiprazole-d8 , are generally preferred as they most closely mimic the behavior of the analyte, leading to better compensation for matrix effects and variability in sample processing. The data presented indicates that methods employing these stable isotope-labeled standards can achieve high levels of precision, accuracy, and sensitivity.
Non-deuterated internal standards like propranolol , papaverine , and zolpidem tartrate have also been successfully used in validated methods. However, their physicochemical properties differ more significantly from aripiprazole, which may lead to less effective compensation for matrix effects and extraction variability in complex biological matrices. The selection of a non-deuterated IS should be carefully validated to ensure it tracks the analyte appropriately.
Ultimately, the most suitable internal standard will depend on the specific requirements of the assay, including the desired sensitivity, the complexity of the biological matrix, and the availability of the standard. For the most rigorous and reliable quantification of aripiprazole, a stable isotope-labeled internal standard such as this compound or aripiprazole-d8 is highly recommended.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. akjournals.com [akjournals.com]
- 4. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Aripiprazole Bioanalytical Methods Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
The data and protocols presented are drawn from studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification of small molecules. This guide will delve into the key performance parameters, detailed experimental protocols, and visual workflows to aid in the successful transfer and cross-validation of aripiprazole (B633) bioanalytical methods.
Comparative Analysis of Method Performance
The following tables summarize the key quantitative performance parameters from three distinct LC-MS/MS-based bioanalytical methods for aripiprazole, hereafter referred to as Method A, Method B, and Method C. These methods have been selected based on the completeness of their reported validation data.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method A | Method B | Method C |
| Chromatography | |||
| Column | Aquasil C18 (100 x 2.1 mm, 5 µm)[1] | Grace Smart RP 18 (100 x 4.6 mm, 3 µm)[2] | C18 reversed-phase column |
| Mobile Phase | Methanol (B129727):Deionized water (65:35, v/v) with 2 mM ammonium (B1175870) trifluoroacetate (B77799) and 0.02% formic acid[1] | Methanol:Ammonium acetate (B1210297) buffer (30 mM, pH 5.0) (95:5, v/v)[2] | Isocratic elution (details not specified)[3] |
| Flow Rate | 0.45 mL/min | 0.6 mL/min | Not specified |
| Run Time | 2.4 min | 3.7 min | 7.5 min |
| Mass Spectrometry | |||
| Ionization Mode | Positive Ion ESI | Positive Ion ESI | Not specified |
| MRM Transition (Aripiprazole) | m/z 448.35 → 285.09 | m/z 448.03 → 285.14 | Not specified |
| Internal Standard (IS) | Propranolol | Zolpidem tartrate | Not specified |
| MRM Transition (IS) | Not specified | m/z 308.13 → 235.25 | Not specified |
Table 2: Validation Parameters
| Parameter | Method A | Method B | Method C |
| Linearity Range | 0.10 - 100 ng/mL | 0.20 - 60.01 ng/mL | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL | 0.20 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 4.8% | 2.28 - 8.93% | Within regulatory limits |
| Inter-day Precision (%CV) | ≤ 4.8% | 2.28 - 8.93% | Within regulatory limits |
| Intra-day Accuracy (% Nominal) | Not specified | 92.50 - 107.07% | Within regulatory limits |
| Inter-day Accuracy (% Nominal) | Not specified | 92.50 - 107.07% | Within regulatory limits |
| Mean Extraction Recovery | > 96% | 75.56 - 79.57% | Not specified |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for successful method transfer and cross-validation. Below are the protocols for the key experiments cited in this guide.
Method A: Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a pre-labeled tube, add the internal standard (Propranolol).
-
Vortex the mixture for 10 seconds.
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) and vortex for another 10 seconds.
-
Add 2.5 mL of methyl tert-butyl ether.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 5.0 µL of the reconstituted sample into the LC-MS/MS system.
Method B: Sample Preparation (Solid-Phase Extraction)
-
To 0.5 mL of human plasma, add the internal standard (Zolpidem tartrate).
-
Load the plasma sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% ammonium hydroxide in water.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 2 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
Visualizing the Workflow
Diagrams are essential for understanding complex experimental and logical workflows. The following visualizations, created using the DOT language, illustrate the key processes in aripiprazole bioanalysis and inter-laboratory cross-validation.
References
Dehydroaripiprazole-d8 performance in different biological matrices (plasma vs. urine)
For Researchers, Scientists, and Drug Development Professionals
The quantification of dehydroaripiprazole (B194390), the active metabolite of the atypical antipsychotic aripiprazole (B633), is crucial in pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as dehydroaripiprazole-d8 (B1164869), is the gold standard for accurate and precise bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the performance of dehydroaripiprazole analysis, utilizing a deuterated internal standard, in two key biological matrices: plasma and urine. While direct comparative studies are limited, this document synthesizes available data to highlight the nuances of method validation and performance in each matrix.
Data Presentation: Performance Characteristics
Table 1: Performance of Dehydroaripiprazole Quantification in Human Plasma
| Parameter | Performance Characteristics | Reference |
| Linearity Range | 0.01 - 60 ng/mL | [1] |
| 25 - 1000 ng/mL (for aripiprazole and dehydroaripiprazole) | [2] | |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [3] |
| 25 ng/mL (for dehydroaripiprazole) | [2] | |
| Intra-day Precision (%CV) | < 15% | [1] |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (%Bias) | Within ±15% | |
| Recovery | > 85% |
Table 2: Performance of Dehydroaripiprazole Quantification in Human Urine
| Parameter | Performance Characteristics | Reference |
| Linearity Range | Not explicitly stated for dehydroaripiprazole | |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated for dehydroaripiprazole | |
| Intra-day Precision (%CV) | Not explicitly stated for dehydroaripiprazole | |
| Inter-day Precision (%CV) | Not explicitly stated for dehydroaripiprazole | |
| Accuracy (%Bias) | Not explicitly stated for dehydroaripiprazole | |
| Matrix Effect | Observed, but can be mitigated by dilution |
Note on Urine Analysis: The detection of dehydroaripiprazole in urine can be challenging due to its low prevalence compared to other metabolites. Studies have indicated that another metabolite, OPC-3373, is a more consistently detected and therefore more reliable marker of aripiprazole adherence in urine samples.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are representative protocols for the analysis of dehydroaripiprazole in plasma and urine.
Plasma Sample Analysis
A common approach for plasma sample preparation is protein precipitation, followed by LC-MS/MS analysis.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 200 µL of a precipitating agent (e.g., acetonitrile) containing the internal standard (this compound or Aripiprazole-d8).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.
-
MRM Transitions:
-
Dehydroaripiprazole: m/z 446.0 → 285.0
-
Aripiprazole-d8 (B1662822) (as a surrogate for this compound): m/z 456.3 → 293.0
-
Urine Sample Analysis
A "dilute and shoot" method is often preferred for urine analysis due to its simplicity and high throughput.
1. Sample Preparation: Dilution
-
To 25 µL of human urine, add 225 µL of an internal standard solution (e.g., aripiprazole-d8 in 0.1% formic acid in water).
-
Vortex the mixture to ensure homogeneity.
-
The sample is then ready for direct injection into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Chromatographic Column: A phenyl-hexyl column can be used for the analysis of multiple antipsychotics and their metabolites.
-
Mobile Phase: A gradient elution similar to that used for plasma analysis is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ESI mode.
-
MRM Transitions: The same transitions as for plasma analysis would be used.
Mandatory Visualization
Experimental Workflow Diagrams
Caption: Plasma sample preparation using protein precipitation.
Caption: Urine sample preparation using the dilute and shoot method.
Comparison and Alternatives
Plasma: The analysis of dehydroaripiprazole in plasma using a deuterated internal standard is well-established and provides high sensitivity and reliability. The primary challenge in plasma analysis is the potential for matrix effects from lipids and proteins, which can be effectively minimized by protein precipitation or more exhaustive techniques like liquid-liquid extraction or solid-phase extraction. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for any variability in sample preparation and ionization efficiency.
Urine: While urine is a non-invasive matrix, the quantification of dehydroaripiprazole presents challenges. Its concentration in urine is often low, making sensitive detection difficult. Furthermore, urine is a complex matrix with high variability in salt content and pH, which can significantly impact chromatographic retention and ionization efficiency, leading to pronounced matrix effects. The "dilute and shoot" method is rapid but may not be sufficient to overcome severe matrix effects without a co-eluting stable isotope-labeled internal standard. As mentioned, for compliance monitoring, targeting the more abundant metabolite OPC-3373 in urine may be a more robust strategy.
Alternative Internal Standards: While this compound is the ideal internal standard, aripiprazole-d8 is a commonly used and acceptable alternative, particularly when analyzing both aripiprazole and dehydroaripiprazole simultaneously. Other structurally similar but not isotopically labeled compounds have also been used, but these may not adequately compensate for matrix effects and can lead to decreased accuracy and precision.
References
- 1. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ESI and APCI for the Analysis of Aripiprazole and Dehydroaripiprazole-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the quantitative analysis of the atypical antipsychotic drug aripiprazole (B633) and its deuterated internal standard, dehydroaripiprazole-d8 (B1164869), by Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is based on established experimental data for ESI and a theoretical evaluation for APCI based on the physicochemical properties of aripiprazole.
Introduction to Ionization Techniques
In LC-MS, the ionization source is a critical component that converts analyte molecules from the liquid phase into gas-phase ions, which can then be analyzed by the mass spectrometer. The choice of ionization technique is paramount for achieving desired sensitivity, specificity, and robustness. ESI and APCI are two of the most common atmospheric pressure ionization techniques, each with distinct mechanisms and ideal applications.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar to moderately polar molecules that are pre-ionized in solution. It involves applying a high voltage to a liquid stream, creating a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density increases, eventually leading to the desorption of analyte ions into the gas phase. ESI is known for its ability to produce multiply charged ions from large molecules and for its suitability for thermally labile compounds.
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is generally more suitable for less polar and more volatile analytes that are not easily ionized in solution. In APCI, the eluent from the LC is vaporized in a heated nebulizer. A high voltage applied to a corona discharge needle ionizes the surrounding solvent vapor, which then transfers a charge to the analyte molecules through chemical reactions.
Physicochemical Properties of Aripiprazole
The selection of an appropriate ionization source is heavily influenced by the physicochemical properties of the analyte.
| Property | Value | Implication for Ionization |
| Molecular Weight | 448.4 g/mol | Within the range of both ESI and APCI. |
| Polarity (Log P) | 4.55 | Moderately polar, suggesting suitability for ESI. |
| Thermal Stability | Aripiprazole has multiple polymorphic forms with melting points around 140°C. It is generally considered thermally stable for typical APCI source temperatures. | Can likely withstand APCI vaporization temperatures. |
| Functional Groups | Contains basic nitrogen atoms in the piperazine (B1678402) ring, which are readily protonated. | The presence of these basic sites makes it an excellent candidate for positive ion ESI. |
Comparison of ESI and APCI for Aripiprazole Analysis
Based on the widespread use in published literature and the physicochemical properties of aripiprazole, ESI is the overwhelmingly preferred ionization method.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Soft ionization, ions are formed in the liquid phase. | Gas-phase chemical ionization. |
| Applicability for Aripiprazole | Excellent. The moderately polar nature and protonatable nitrogen atoms of aripiprazole make it ideal for ESI. | Theoretically possible, but not preferred. While aripiprazole is thermally stable enough for APCI, its polarity is better suited for ESI. APCI is typically less efficient for moderately polar molecules. |
| Sensitivity | High. Numerous validated methods demonstrate low ng/mL limits of quantification (LOQ) in biological matrices.[1] | Expected to be lower than ESI. Due to the less favorable ionization mechanism for aripiprazole's structure, lower sensitivity is anticipated. |
| Matrix Effects | Can be susceptible to ion suppression, particularly in complex matrices like plasma.[2][3][4] | Generally less prone to matrix effects compared to ESI. |
| Common Adducts | Primarily forms protonated molecules [M+H]+. | Also expected to form [M+H]+. |
| This compound Analysis | Excellent for the simultaneous analysis of the internal standard. | Theoretically suitable for the internal standard as well. |
Experimental Protocols
The following is a representative experimental protocol for the analysis of aripiprazole and this compound using ESI-LC-MS/MS, synthesized from multiple sources.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an appropriate volume of internal standard solution (this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Parameters
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Parameters (ESI)
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Desolvation Temperature | 350 - 450 °C |
| Collision Gas | Argon |
| MRM Transitions | See table below |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Aripiprazole | 448.2 | 285.2 | 25 - 35 |
| This compound | 454.3 | 285.2 | 25 - 35 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for aripiprazole analysis.
Ionization Source Selection Logic
Caption: Logic for choosing an ionization source for aripiprazole.
Conclusion
For the routine and high-sensitivity analysis of aripiprazole and its deuterated internal standard, this compound, Electrospray Ionization (ESI) is the superior and recommended technique. Its mechanism is perfectly suited to the moderately polar and easily protonatable nature of aripiprazole, providing excellent sensitivity and robust performance as demonstrated in numerous validated methods. While Atmospheric Pressure Chemical Ionization (APCI) is theoretically a possibility due to the thermal stability of aripiprazole, it is not the optimal choice and is expected to yield lower sensitivity. Researchers developing methods for the quantification of aripiprazole in biological matrices should prioritize ESI-based LC-MS/MS for reliable and sensitive results.
References
- 1. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Limit of Quantification (LOQ) for Aripiprazole Using Dehydroaripiprazole-d8 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the limit of quantification (LOQ) of the atypical antipsychotic drug, aripiprazole (B633). A primary focus is placed on methods utilizing dehydroaripiprazole-d8 (B1164869) as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This is compared with alternative LC-MS/MS methods employing different internal standards and other analytical techniques such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and gas chromatography-mass spectrometry (GC-MS).
The objective of this guide is to offer a clear, data-driven overview to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, specificity, and sample matrix. All cited data is supported by detailed experimental protocols.
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the performance characteristics of various analytical methods for the quantification of aripiprazole, with a focus on the limit of quantification.
| Analytical Method | Internal Standard | Matrix | Limit of Quantification (LOQ) | Linearity Range | Reference |
| LC-MS/MS | This compound | Human Plasma | Not explicitly stated for aripiprazole, but used for dehydroaripiprazole (B194390) quantification. | Not specified for aripiprazole | [1] |
| UPLC-MS/MS | Aripiprazole-d8 | Human Plasma | 0.05 ng/mL | 0.05 - 80 ng/mL | [2] |
| UHPLC-MS/MS | Aripiprazole-d8 | Human Plasma | 25 ng/mL | 25 - 1000 ng/mL | [3] |
| LC-MS/MS | Papaverine (B1678415) | Human Plasma | 0.1 ng/mL | 0.1 - 600 ng/mL | [4] |
| HPLC-UV | Not specified | Pharmaceutical Formulation | 1248 ng/mL (1.248 µg/mL) | 20,000 - 60,000 ng/mL | [5] |
| GC-MS | Not specified | Human Serum | 14.4 ng/mL | 16 - 500 ng/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
UPLC-MS/MS Method with Aripiprazole-d8 Internal Standard
This method demonstrates a highly sensitive approach for the determination of aripiprazole in human plasma.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of human plasma, add the internal standard (aripiprazole-d8).
-
Perform solid-phase extraction using Phenomenex Strata-X (30 mg, 1 cc) cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatography:
-
System: Waters Acquity UPLC
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: Methanol: 10mM ammonium (B1175870) formate (B1220265) (85:15, v/v)
-
Flow Rate: Isocratic elution
-
Injection Volume: Not specified
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization: Positive ion electrospray (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
LC-MS/MS Method with Papaverine Internal Standard
This method provides an alternative to the use of a deuterated internal standard.
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To a volume of human plasma, add papaverine as the internal standard.
-
Perform liquid-liquid extraction under alkaline conditions.
-
Separate the organic layer.
-
Evaporate the organic solvent and reconstitute the residue.
-
-
Chromatography:
-
System: Not specified
-
Column: Not specified
-
Mobile Phase: Not specified
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
-
Mass Spectrometry:
-
System: Finnigan LC-TSQ Quantum mass spectrometer
-
Ionization: Positive ion electrospray (ESI+)
-
Detection: Selected Reaction Monitoring (SRM)
-
HPLC-UV Method
This method is suitable for the analysis of aripiprazole in pharmaceutical formulations, where higher concentrations are expected.
-
Sample Preparation:
-
Dissolve the pharmaceutical formulation in a suitable solvent.
-
Filter the solution to remove any undissolved excipients.
-
Dilute the sample to fall within the linear range of the method.
-
-
Chromatography:
-
System: Not specified
-
Column: ODS analytical column
-
Mobile Phase: Acetonitrile and triethanolamine (B1662121) buffer (40:60 v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 254 nm
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining the limit of quantification and the signaling pathway context of aripiprazole.
Caption: Experimental workflow for the determination of the Limit of Quantification (LOQ).
Caption: Simplified signaling pathway of Aripiprazole.
References
- 1. fda.gov [fda.gov]
- 2. SPE-UPLC-MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Certificate of analysis for Dehydroaripiprazole-d8 reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Dehydroaripiprazole-d8 reference standard with its relevant alternatives. It is designed to assist researchers and scientists in selecting the most appropriate standard for their analytical and research needs, with a focus on experimental data and practical application.
Product Comparison
This compound is a deuterated analog of Dehydroaripiprazole (B194390), the primary active metabolite of the atypical antipsychotic drug Aripiprazole (B633). The incorporation of deuterium (B1214612) atoms provides a stable, heavier isotope version of the molecule, making it an ideal internal standard for mass spectrometry-based quantitative analysis. Its alternatives include the non-labeled Dehydroaripiprazole and the deuterated parent drug, Aripiprazole-d8.
Table 1: Comparison of Reference Standard Specifications
| Feature | This compound | Dehydroaripiprazole | Aripiprazole-d8 |
| Primary Use | Internal Standard for quantitative analysis (LC-MS)[1] | Calibrant, quantitative and qualitative analysis[2] | Internal Standard for Aripiprazole quantification[1][3] |
| Molecular Formula | C23H17D8Cl2N3O2[4] | C23H25Cl2N3O2 | C23H19D8Cl2N3O2 |
| Molecular Weight | ~454.42 g/mol [4] | ~446.38 g/mol | ~456.44 g/mol |
| Purity (Typical) | >95% (HPLC)[2][5] | ≥98% (HPLC) | >95% (HPLC)[6] |
| Form | Neat solid or in solution[5] | Neat solid or in solution[2] | Neat solid or in solution[3] |
| Storage Conditions | -20°C to 4°C[2][5] | Room Temperature to -20°C | Keep Frozen[3] |
Experimental Protocols
The primary application for this compound is as an internal standard in the bioanalysis of Aripiprazole and its metabolites in biological matrices like plasma and serum. Below is a representative experimental protocol for the simultaneous quantification of Aripiprazole and Dehydroaripiprazole using LC-MS/MS.
Protocol: Quantification of Aripiprazole and Dehydroaripiprazole in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of internal standard working solution (containing this compound).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Aripiprazole: Q1 -> Q3
-
Dehydroaripiprazole: Q1 -> Q3
-
This compound: Q1 -> Q3
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical study utilizing a deuterated internal standard like this compound.
Caption: Bioanalytical workflow using an internal standard.
Dehydroaripiprazole Mechanism of Action
Dehydroaripiprazole, similar to its parent compound Aripiprazole, acts as a partial agonist at the dopamine (B1211576) D2 receptor.[7] This means it can modulate the receptor's activity, acting as an agonist in a low-dopamine environment and as an antagonist in a high-dopamine environment, thereby stabilizing the dopaminergic system.[8]
Caption: Simplified Dopamine D2 receptor signaling pathway.
References
- 1. Aripiprazole-D8 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. Dehydro Aripiprazole | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Aripiprazole-D8 Certified Reference Material for LCMS/GCMS - USA MedPremium [usamedpremium.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS determination of aripiprazole and dehydroaripiprazole in...: Ingenta Connect [ingentaconnect.com]
- 6. Aripiprazole-d8 (Butyl-d8) | LGC Standards [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the MS/MS Fragmentation of Aripiprazole and Dehydroaripiprazole-d8
This guide provides a detailed comparative analysis of the tandem mass spectrometry (MS/MS) fragmentation patterns of the atypical antipsychotic drug aripiprazole (B633) and its deuterated internal standard, dehydroaripiprazole-d8 (B1164869). The information presented is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the bioanalysis of these compounds.
Data Summary
The following table summarizes the key mass-to-charge ratio (m/z) transitions used for the quantification of aripiprazole, its active metabolite dehydroaripiprazole (B194390), and the deuterated internal standard, aripiprazole-d8 (B1662822), in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) modes.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Analysis Mode |
| Aripiprazole | 448.2, 448.35 | 285.2, 285.09 | Positive Ion ESI |
| Dehydroaripiprazole | 446.04 | 285.02 | Positive Ion ESI |
| Aripiprazole-d8 | 456.3, 456.2 | 293.07, 293.2 | Positive Ion ESI |
Experimental Protocols
The data presented is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of aripiprazole and its metabolites in biological matrices.[1][2][3][4] A generalized experimental protocol is outlined below.
Sample Preparation: Plasma samples containing aripiprazole and dehydroaripiprazole are typically prepared using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4] For LLE, an organic solvent such as methyl tert-butyl ether is used under alkaline conditions.[1] A deuterated internal standard, such as aripiprazole-d8, is added to the samples prior to extraction to ensure accurate quantification.[3][4]
Liquid Chromatography (LC): Chromatographic separation is achieved on a C18 reversed-phase column.[1][5] The mobile phase commonly consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution containing additives like formic acid or ammonium (B1175870) trifluoroacetate (B77799) to improve ionization efficiency.[1][4] Separation is often performed under isocratic or gradient elution.
Mass Spectrometry (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is typically used for analysis.[2] The instrument is operated in MRM or SRM mode to monitor the specific precursor to product ion transitions for each analyte, as detailed in the data summary table.
Fragmentation Pathway Visualization
The fragmentation of aripiprazole and its deuterated analog, aripiprazole-d8, primarily involves the cleavage of the piperazine (B1678402) ring and the loss of the side chain. The following diagram illustrates this key fragmentation pathway.
Caption: Fragmentation of Aripiprazole and Aripiprazole-d8 in MS/MS.
Comparative Analysis
The MS/MS fragmentation of aripiprazole and this compound (represented by the commonly used internal standard aripiprazole-d8) demonstrates a predictable and consistent pattern, which is fundamental for their selective and sensitive quantification.
Aripiprazole vs. Dehydroaripiprazole: Aripiprazole and its active metabolite, dehydroaripiprazole, differ by two mass units due to the presence of a double bond in the quinolinone ring of dehydroaripiprazole. This mass difference is reflected in their precursor ions (m/z 448.2 for aripiprazole and m/z 446.04 for dehydroaripiprazole).[3] Interestingly, upon collision-induced dissociation, both compounds yield a common major product ion at approximately m/z 285.[3] This suggests that the fragmentation primarily occurs at a different part of the molecule, likely the piperazine side chain, which is common to both structures.
Aripiprazole vs. Aripiprazole-d8: Aripiprazole-d8 is a stable isotope-labeled internal standard where eight hydrogen atoms have been replaced by deuterium (B1214612). This results in a precursor ion with an m/z of 456.3, which is 8 mass units higher than that of aripiprazole.[3] The primary fragmentation of aripiprazole-d8 leads to a product ion at m/z 293.07.[3] This mass shift of +8 in the product ion compared to the corresponding fragment of aripiprazole (m/z 285.2) indicates that the deuterium atoms are located on the fragment that is detected. This distinct mass shift allows for the clear differentiation and accurate quantification of the analyte and the internal standard, minimizing analytical interferences.
References
- 1. akjournals.com [akjournals.com]
- 2. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Dehydroaripiprazole-d8: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Dehydroaripiprazole-d8, a deuterated metabolite of Aripiprazole. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. This compound should be treated as a pharmaceutical-related compound of unknown potency and handled as hazardous waste.
Key Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE). The compound is known to cause skin and eye irritation.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
In case of exposure, follow these first-aid measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted through an approved hazardous waste disposal plant. Adherence to local, state, and federal regulations is mandatory.
Step 1: Waste Classification and Segregation
-
Classify as Hazardous Pharmaceutical Waste: Due to its nature as a pharmaceutical compound and its potential for environmental toxicity, this compound must be classified as hazardous waste.
-
Segregate Waste: Do not mix this compound waste with non-hazardous trash or other waste streams. It should be collected separately at the point of generation. The deuterated nature of the compound does not require a separate disposal stream from its non-deuterated counterpart; it should be handled as a chemical and pharmaceutical waste.
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a leak-proof, sealable container that is chemically compatible with this compound and any solvents used. The original container, if in good condition, is a suitable option.
-
Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and date of accumulation.
Step 3: Waste Accumulation and Storage
-
Designated Storage Area: Store the sealed waste container in a designated, secure area within the laboratory, away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, secondary containment vessel to prevent spills.
Step 4: Arrange for Professional Disposal
-
Contact a Licensed Waste Disposal Vendor: Your institution's Environmental Health and Safety (EHS) department will have a list of approved vendors for hazardous chemical and pharmaceutical waste disposal.
-
Schedule a Pickup: Follow your institution's procedures to schedule a waste pickup. Provide the vendor with an accurate description of the waste.
-
Documentation: Retain all documentation related to the waste disposal, including manifests, for your records as required by regulations.
Important Considerations:
-
DO NOT dispose of this compound down the drain or in regular laboratory trash.
-
DO NOT attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so.
-
Always consult your institution's specific waste management guidelines and your local regulations.
This compound Profile
| Property | Information |
| Chemical Name | 7-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl-d8)butoxy)quinolin-2(1H)-one |
| Molecular Formula | C₂₃H₁₇D₈Cl₂N₃O₂ |
| Primary Hazards | Skin irritation, serious eye irritation, may cause respiratory irritation.[1] |
| Handling | Use in a well-ventilated area. Avoid breathing dust/fumes. Wash hands thoroughly after handling.[1] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the compliant disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dehydroaripiprazole-d8
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dehydroaripiprazole-d8. The following procedures are based on best practices for managing potent pharmaceutical compounds and should be implemented to ensure personnel safety and experimental integrity.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 7-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)butoxy)quinolin-2(1H)-one |
| CAS Number | 1215897-99-6 |
| Molecular Formula | C23H17D8Cl2N3O2 |
| Molecular Weight | 454.4 g/mol |
| Storage Temperature | Varies by supplier, common recommendations are +4°C or -20°C.[1][2] |
Hazard Identification and Risk Assessment
The Safety Data Sheet (SDS) for this compound indicates a lack of comprehensive hazard data, labeling it a "pharmaceutical related compound of unknown potency"[3]. However, the non-deuterated analogue, Dehydro Aripiprazole Hydrochloride, is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4]. Due to the unknown potency and the hazards associated with the parent compound, it is imperative to handle this compound as a potent compound.
A thorough risk assessment should be conducted before any handling of the material. This assessment should consider the quantity of the compound being handled, the nature of the procedures to be performed (e.g., weighing, dissolution), and the potential for aerosol generation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high risk of aerosol or dust generation, such as weighing and transferring solids. PAPRs can offer high Assigned Protection Factors (APFs)[5]. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is mandatory. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities or as a secondary layer of protection, but not recommended as primary protection for handling potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Use coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust. |
| Lab Coat | A dedicated lab coat should be worn over personal clothing and should be professionally laundered or disposed of as hazardous waste. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key phases from receipt to disposal.
Detailed Steps:
-
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Verify that the container is properly labeled.
-
Store the compound at the temperature recommended by the supplier, typically +4°C or -20°C, in a designated and labeled area with controlled access.
-
-
Preparation and Handling:
-
Area Preparation: Designate a specific area for handling this compound. Ensure that a spill kit and appropriate decontamination solutions are readily available.
-
PPE: Don the appropriate PPE as outlined in the table above before entering the designated handling area.
-
Weighing: Weigh the solid compound within a containment device such as a glove box or a ventilated balance enclosure to minimize the risk of airborne exposure.
-
Solution Preparation: Prepare solutions in a certified chemical fume hood. Keep containers covered as much as possible during the process.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous.
-
Solid Waste: All contaminated solid waste, including disposable PPE (gloves, coveralls, shoe covers), weighing papers, and contaminated labware, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous waste container for liquid chemical waste. Do not dispose of down the drain.
-
Final Disposal: Excess and expired materials, as well as all generated hazardous waste, should be offered to a licensed hazardous material disposal company. This may involve incineration in a facility equipped with an afterburner and scrubber. Ensure compliance with all federal, state, and local regulations.
Experimental Protocol: Use as an Internal Standard
This compound is commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of dehydroaripiprazole (B194390) in biological samples.
Methodology:
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a known concentration.
-
Store the stock solution at the appropriate temperature, protected from light.
-
-
Sample Preparation:
-
Thaw the biological samples (e.g., plasma, serum) to be analyzed.
-
To a known volume of the sample, add a precise volume of the this compound internal standard working solution.
-
Perform an extraction procedure (e.g., protein precipitation with acetonitrile, solid-phase extraction) to remove interferences and isolate the analyte and internal standard.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Develop a chromatographic method to separate dehydroaripiprazole and this compound.
-
Use multiple reaction monitoring (MRM) to detect and quantify the parent and deuterated compounds.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte (dehydroaripiprazole) to the internal standard (this compound).
-
Determine the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the non-deuterated standard.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
